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Foundational

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, a heterocyclic compound belonging to the pyrazolo[3,4-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine class of molecules. While a specific CAS number for this exact substituted structure is not readily found in public chemical databases, this document will delve into the core scaffold's significance, general synthetic methodologies, and the established therapeutic applications of its analogs, providing a strong foundation for researchers interested in this chemical series.

The Pyrazolo[3,4-b]pyridine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrazolo[3,4-b]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in the field of drug discovery. Its structure, resembling purine bases, allows it to interact with a wide array of biological targets. This has led to the development of numerous derivatives with diverse therapeutic activities. The core is a versatile platform, with multiple positions (N1, C3, C4, C5, and C6) available for substitution, enabling fine-tuning of its pharmacological properties.

Derivatives of pyrazolo[3,4-b]pyridine have been investigated for a range of biological activities, including their potential as anticancer agents. Some have been shown to act as inhibitors of crucial cellular targets such as cyclin-dependent kinases (CDKs), tubulin polymerization, glycogen synthase kinase-3 (GSK-3), and topoisomerase IIα.[1] The pyrazolo[3,4-b]pyridin-6-one subset of this family is of particular interest due to its demonstrated efficacy in various cancer cell lines and its potential to overcome drug resistance.[2]

Compound Profile: 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

While a dedicated CAS number for 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is not indexed in major chemical databases, its structural and chemical properties can be inferred from the parent scaffold and related analogs.

PropertyPredicted/Inferred Value
Molecular Formula C₇H₆BrN₃O
Molecular Weight 228.05 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF

The structure features a pyrazolo[3,4-b]pyridine core with a bromine atom at the C5 position, a methyl group on the N1 position of the pyrazole ring, and a ketone group at the C6 position of the pyridine ring. These substitutions are anticipated to modulate the compound's biological activity and pharmacokinetic profile.

Synthetic Strategies for Pyrazolo[3,4-b]pyridin-6-ones

The synthesis of the pyrazolo[3,4-b]pyridin-6-one core can be achieved through several established routes, primarily involving the condensation of a substituted 5-aminopyrazole with a β-ketoester or a similar three-carbon electrophile.[3][4]

A common and effective approach involves the acid-catalyzed condensation of a 5-aminopyrazole with a β-ketoester.[3] Another strategy is a one-pot synthesis reacting 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) in a superbasic medium.[3][4]

For the specific synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, a plausible synthetic pathway would start from a suitably substituted 5-aminopyrazole.

Synthetic_Pathway Starting_Material 5-Amino-1-methylpyrazole Bromination Bromination Starting_Material->Bromination Intermediate_1 3-Bromo-5-amino-1-methylpyrazole Bromination->Intermediate_1 Condensation Condensation with β-ketoester Intermediate_1->Condensation Target_Molecule 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one Condensation->Target_Molecule

Caption: Proposed synthetic pathway for 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one.

Step 1: Synthesis of 3-Bromo-5-amino-1-methylpyrazole

  • To a solution of 5-amino-1-methylpyrazole in a suitable solvent (e.g., acetic acid), add N-bromosuccinimide (NBS) portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-Bromo-5-amino-1-methylpyrazole.

Step 2: Synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

  • In a round-bottom flask, dissolve 3-Bromo-5-amino-1-methylpyrazole and a suitable β-ketoester (e.g., ethyl acetoacetate) in a high-boiling point solvent such as Dowtherm A.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux (approximately 250°C) for 2-4 hours.

  • Monitor the cyclization reaction by TLC.

  • After completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the precipitate, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one.

Applications in Drug Discovery and Therapeutic Potential

The pyrazolo[3,4-b]pyridin-6-one scaffold is a cornerstone in the development of novel anticancer agents.[2] Research has shown that compounds with this core structure can exhibit potent cytotoxic activity against a range of cancer cell lines, including those that are resistant to standard chemotherapies.[2]

One of the key mechanisms of action for this class of compounds is the inhibition of microtubule polymerization by binding to the colchicine site on tubulin.[2] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells.[2]

Mechanism_of_Action Compound Pyrazolo[3,4-b]pyridin-6-one Derivative Tubulin Tubulin Dimer Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Proposed mechanism of action for pyrazolo[3,4-b]pyridin-6-one anticancer agents.

The strategic placement of substituents on the pyrazolo[3,4-b]pyridin-6-one core is crucial for optimizing potency and selectivity. The bromo- and methyl-substituents in the target compound of this guide are likely to influence its binding affinity to target proteins and its overall pharmacological profile.

Future Directions

The pyrazolo[3,4-b]pyridin-6-one scaffold remains a highly promising area for anticancer drug discovery. Future research will likely focus on:

  • Synthesis of diverse libraries: Creating a wider range of substituted analogs to explore the structure-activity relationship (SAR) in greater detail.

  • Mechanism of action studies: Further elucidating the precise molecular targets and signaling pathways affected by these compounds.

  • In vivo evaluation: Testing the most promising candidates in animal models of cancer to assess their efficacy and safety profiles.

  • Pharmacokinetic optimization: Modifying the chemical structure to improve drug-like properties such as solubility, stability, and bioavailability.

References

  • Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Shuvalov, A., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 1155–1160. [Link]

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023). Beilstein Journals. [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (n.d.). ACS Publications. Retrieved March 23, 2026, from [Link]

  • Wang, L., et al. (2019). Discovery, biological evaluation, structure-activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & Biomolecular Chemistry, 17(25), 6201-6214. [Link]

  • Synthesis of 6-substituted pyrazolo[3,4-b]pyridines under... (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
  • 5-bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine. (n.d.). ChemBK. Retrieved March 23, 2026, from [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PMC. [Link]

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (2023). MDPI. [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). PMC. [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one: Synthesis, Properties, and Medicinal Chemistry Applications

Abstract The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its frequent appearance in biologically active compounds. This technical guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its frequent appearance in biologically active compounds. This technical guide provides a comprehensive analysis of a specific, yet underexplored, derivative: 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one . While direct experimental data for this compound is limited in public literature, this document serves as a vital resource for researchers by detailing the properties of its core structure, proposing a robust synthetic pathway, and contextualizing its potential within drug discovery based on established data for the compound class. This guide is intended for an audience of researchers, scientists, and professionals in drug development, offering both a theoretical framework and practical, actionable insights.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core

The fusion of pyrazole and pyridine rings creates the pyrazolo[3,4-b]pyridine system, a heterocyclic scaffold that bears a structural resemblance to purine bases. This similarity has made it a focal point for the design of a multitude of therapeutic agents.[1][2] Derivatives of this core have demonstrated a wide array of biological activities, including but not limited to, inhibitors of kinases, anti-inflammatory agents, and anticancer therapeutics.[3][4][5] The introduction of a bromine atom and a methyl group, along with an oxo functionality, as in the case of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, offers specific steric and electronic properties that can be exploited for targeted drug design. The bromine atom, in particular, serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.

This guide will navigate the known chemical landscape around this target molecule, providing a foundational understanding for its synthesis and potential applications.

Chemical Identity and Physicochemical Properties

Precise identification is critical for any chemical entity. While a dedicated CAS number for the title compound is not readily found, we can define its key identifiers and predict its properties based on its constituent parts and known isomers.

IdentifierValueSource
IUPAC Name 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one-
Molecular Formula C₇H₆BrN₃O-
Molecular Weight 228.05 g/mol -
Predicted XlogP ~1.0 - 1.5Inferred from related structures[6]
Predicted Hydrogen Bond Donors 1 (from the pyridinone NH)-
Predicted Hydrogen Bond Acceptors 3 (from the pyrazole and pyridine nitrogens, and the carbonyl oxygen)-
Predicted Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.-
Physical Form Expected to be a solid at room temperature.Inferred from related structures[7]

Related and Precursor Compounds:

Compound NameCAS NumberMolecular FormulaUse
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine887115-56-2 (from supplier)C₇H₆BrN₃Key Precursor
5-Bromo-1H-pyrazolo[3,4-b]pyridine875781-17-2C₆H₄BrN₃Parent Scaffold[7]

Proposed Synthesis and Experimental Protocols

The synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one can be envisioned through a multi-step sequence starting from commercially available precursors. The general strategy involves the formation of the pyridinone ring onto a pre-formed pyrazole. Several methods for the synthesis of pyrazolo[3,4-b]pyridin-6(7H)-one derivatives have been reported, often involving a three-component reaction.[8][9][10]

Synthetic_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Formation of Pyridinone Ring (Proposed) 5-Bromo-1H-pyrazolo[3,4-b]pyridine 5-Bromo-1H-pyrazolo[3,4-b]pyridine Precursor 5-Bromo-1-methyl-1H- pyrazolo[3,4-b]pyridine 5-Bromo-1H-pyrazolo[3,4-b]pyridine->Precursor Base (e.g., K2CO3) DMF Methyl_Iodide Methyl Iodide (CH3I) Methyl_Iodide->Precursor Aminopyrazole 5-Amino-1-methyl-3-bromopyrazole Precursor->Aminopyrazole Hypothetical Conversion Target_Compound 5-Bromo-1-methyl-1H-pyrazolo[3,4-b] pyridin-6(7H)-one Aminopyrazole->Target_Compound PEG-400, Heat [3] Aldehyde Aldehyde Aldehyde->Target_Compound Meldrums_Acid Meldrum's Acid Meldrums_Acid->Target_Compound

Caption: Proposed synthetic workflow for the target compound.

Protocol 3.1: Synthesis of 5-Amino-1-methyl-3-bromopyrazole (Hypothetical Intermediate)

This protocol is based on established methodologies for the synthesis of aminopyrazoles.

  • Reaction Setup: To a solution of a suitable brominated pyrazole precursor in an appropriate solvent (e.g., ethanol), add a nitrogen source such as hydrazine hydrate.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired aminopyrazole.

Protocol 3.2: Proposed Three-Component Synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

This protocol is adapted from a known procedure for similar structures.[9]

  • Reaction Mixture: In a round-bottom flask, combine 5-Amino-1-methyl-3-bromopyrazole (1.0 eq.), an appropriate aldehyde (e.g., formaldehyde or a protected equivalent, 1.0 eq.), and Meldrum's acid (1.0 eq.) in polyethylene glycol (PEG)-400 as the reaction medium.

  • Heating: The mixture is heated, typically to around 80-100 °C, and stirred for a period of 1-3 hours. The reaction progress should be monitored by TLC.

  • Isolation: After the reaction is complete, the mixture is cooled to room temperature. Water is added to precipitate the product.

  • Purification: The solid product is collected by filtration, washed with water, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one.

Chemical Reactivity and Potential for Further Functionalization

The chemical structure of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one offers several sites for further chemical modification, a feature highly attractive for the generation of compound libraries in drug discovery.

  • Palladium-Catalyzed Cross-Coupling: The bromine atom at the C5 position is a prime site for Suzuki, Stille, Sonogashira, or Buchwald-Hartwig coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents, enabling extensive Structure-Activity Relationship (SAR) studies.

  • N-Alkylation/Arylation: The nitrogen atom of the pyridinone ring (N7) can be alkylated or arylated under basic conditions to explore the impact of substitution at this position on biological activity.

  • Modification of the Carbonyl Group: The carbonyl group can potentially be converted to other functionalities, such as a thione or an imine, although this may require harsh reaction conditions.

Reactivity_Diagram cluster_coupling C5-Position Reactivity cluster_n_alkylation N7-Position Reactivity Target 5-Bromo-1-methyl-1H-pyrazolo[3,4-b] pyridin-6(7H)-one Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Target->Suzuki Br -> Aryl Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Target->Sonogashira Br -> Alkynyl Buchwald Buchwald-Hartwig (Amine, Pd catalyst) Target->Buchwald Br -> Amino Alkylation N-Alkylation (R-X, Base) Target->Alkylation NH -> NR

Caption: Potential sites for further functionalization.

Biological and Medicinal Chemistry Context

The pyrazolo[3,4-b]pyridin-6-one scaffold is of significant interest due to its demonstrated potential in oncology. Several studies have highlighted derivatives of this class as potent anticancer agents.[11][12]

One of the key mechanisms of action for this class of compounds is the inhibition of microtubule polymerization by binding to the colchicine site on tubulin.[12] This disruption of the cellular cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells.

Signaling_Pathway Microtubules Microtubule Dynamics (Polymerization/Depolymerization) CellCycle Cell Cycle Progression (G2/M Checkpoint) Microtubules->CellCycle Disruption leads to Apoptosis Apoptosis (Programmed Cell Death) CellCycle->Apoptosis Arrest triggers TargetCompound Pyrazolo[3,4-b]pyridin-6-one Derivatives TargetCompound->Microtubules Inhibition

Caption: Simplified mechanism of action for anticancer activity.

The specific substitution pattern of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one makes it an attractive starting point for the development of novel tubulin inhibitors or inhibitors of other relevant cancer targets, such as various protein kinases.

Safety and Handling

As with any laboratory chemical, 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one should be handled with appropriate care. It is advisable to consult the Safety Data Sheet (SDS) for related compounds. General precautions include:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion and Future Outlook

5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one represents a molecule of high potential at the intersection of synthetic and medicinal chemistry. While direct experimental characterization is yet to be widely published, its structural features, rooted in the well-established pyrazolo[3,4-b]pyridine scaffold, strongly suggest its utility as a versatile intermediate for the synthesis of novel therapeutic agents. The proposed synthetic routes are based on reliable and scalable chemical transformations, offering a clear path for its preparation. The true value of this compound will be realized through its synthesis and subsequent biological evaluation, which may uncover new lead compounds in the ongoing search for more effective treatments for cancer and other diseases.

References

  • “On-Water” Facile Synthesis of Novel Pyrazolo[3,4-b]pyridinones Possessing Anti-influenza Virus Activity. ACS Combinatorial Science. Available at: [Link]

  • Guo, Q., Luo, Y., Zhai, S., Jiang, Z., Zhao, C., Xu, J., & Wang, L. (2019). Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & Biomolecular Chemistry, 17(25), 6201-6214. Available at: [Link]

  • The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. ResearchGate. Available at: [Link]

  • Discovery, biological evaluation, structure-activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. PubMed. Available at: [Link]

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journals. Available at: [Link]

  • Mohamed, M. S., Awad, Y. E. E., El-Hallouty, S. M., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 10.4236/ojmc.2012.23010. Available at: [Link]

  • Biologically active of 4-arylpyrazolo[3,4-b]pyridin-6-ones. ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC - NIH. Available at: [Link]

  • Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed. Available at: [Link]

  • One-Step Synthesis of Functionalized Pyrazolo[3,4-b]pyridines via Ring Opening of the Pyrrolinium Ion. ACS Publications. Available at: [Link]

  • (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]

  • Pyrazolo[3,4-b]pyridines. The preparation of 1-protected-1H-pyrazolo[3,4-b]pyridines and attempts to remove the 1-substituent. Some reactions of 1-benzyl-1H-pyrazolo[3,4-b]pyridine and its 7-oxide. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC - NIH. Available at: [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PMC - NIH. Available at: [Link]

  • 5-bromo-1-methyl-1h-pyrazolo[3,4-b]pyridine. PubChemLite. Available at: [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Wiley Online Library. Available at: [Link]

  • 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine. Doron Scientific. Available at: [Link]

Sources

Foundational

Comprehensive NMR Spectroscopic Analysis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one: A Technical Guide for Structural Elucidation

Executive Summary The pyrazolo[3,4-b]pyridine scaffold is a privileged bicyclic core in modern medicinal chemistry. It frequently serves as the primary pharmacophore in advanced therapeutics, including1[1] and2[2].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a privileged bicyclic core in modern medicinal chemistry. It frequently serves as the primary pharmacophore in advanced therapeutics, including1[1] and2[2]. The commercial availability of functionalized building blocks like 3[3] has accelerated these drug discovery pipelines.

However, functionalizing this compact, electron-deficient heterocycle often yields complex regional isomers and tautomeric mixtures. Rigorous Nuclear Magnetic Resonance (NMR) spectroscopy is required to unambiguously assign the regiochemistry of N-methylation and confirm the predominant tautomeric state (lactam vs. lactim). This guide provides an in-depth, self-validating framework for the 1 H and 13 C NMR structural elucidation of this specific compound.

Structural Anatomy & Electronic Environment

To interpret the NMR spectra accurately, one must first map the electronic push-pull dynamics of the molecule:

  • The Lactam Tautomer: In polar aprotic solvents like DMSO-d 6​ , the molecule exists almost exclusively in the 6(7H)-one (lactam) form rather than the 6-ol (lactim) form. This dictates the presence of a highly deshielded N7-H proton and a characteristic carbonyl 13 C resonance.

  • Regiochemistry of Methylation: The methyl group is explicitly located at the N1 position. Differentiating N1 from N2 methylation relies heavily on spatial (NOESY) correlations to the adjacent C3-H proton.

  • Halogen Anisotropy: The bromine atom at C5 exerts a dual effect: it deshields the adjacent C4-H proton via inductive effects while simultaneously shielding the C5 carbon via the Heavy Atom Effect (HAE).

1 H NMR Spectroscopic Signatures

The proton NMR spectrum of this compound is remarkably clean, consisting of four distinct signals. The causality behind each chemical shift is rooted in the local magnetic anisotropy and electron density.

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO-d 6​ , 298 K)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale & Causality
N7-H ~12.20Broad Singlet (br s)1HLactam NH: Highly deshielded by the adjacent carbonyl. Broadened due to 14 N quadrupolar relaxation and intermediate chemical exchange.
C4-H ~8.25Singlet (s)1HPyridine Core: Deshielded by the electron-withdrawing C6=O and the inductive pull of C5-Br. Appears as a singlet due to the absence of vicinal protons.
C3-H ~8.05Singlet (s)1HPyrazole Core: Characteristic chemical shift for a pyrazole C3 proton. Validated via NOESY cross-peaks with the N1-methyl group.
N1-CH 3​ ~3.95Singlet (s)3HN-Methyl: Deshielded relative to aliphatic methyls due to the direct attachment to the electronegative pyrazole nitrogen.

13 C NMR Spectroscopic Signatures

Carbon-13 NMR provides the definitive map of the quaternary skeleton. The shifts are heavily influenced by resonance conjugation and relativistic effects.

Table 2: 13 C NMR Spectral Data (100 MHz, DMSO-d 6​ , 298 K)

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale & Causality
C6 ~159.5C=O (Quat)Carbonyl: Typical lactam resonance; conjugated with the pyridine ring, preventing it from shifting further downfield (>170 ppm).
C7a ~143.0C (Quat)Bridgehead: Deshielded due to direct bonding to both N1 and N7.
C4 ~139.5CHAromatic CH: Beta to the carbonyl; deshielded by resonance-driven electron withdrawal.
C3 ~134.0CHPyrazole CH: Confirmed via direct 1-bond coupling to the 8.05 ppm proton in HSQC.
C3a ~112.0C (Quat)Bridgehead: Relatively shielded due to the electron-donating resonance from the pyrazole nitrogens.
C5 ~108.5C-Br (Quat)Heavy Atom Effect: Pronounced upfield shift caused by spin-orbit coupling and diamagnetic shielding from the massive bromine atom.
N1-CH 3​ ~35.0CH 3​ Aliphatic: Standard N-methyl resonance.

Experimental Protocol: Self-Validating NMR Workflows

To ensure absolute trustworthiness in structural elucidation, the acquisition protocol must be treated as a self-validating system where 1D hypotheses are rigorously tested by 2D spatial and scalar correlations.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-d 6​ .

    • Causality: DMSO-d 6​ is specifically chosen over CD 3​ OD or D 2​ O because its strong hydrogen-bond accepting nature disrupts intermolecular solute-solute H-bonds, sharpening the N7-H lactam signal and preventing rapid deuterium exchange that would otherwise erase this critical diagnostic peak.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz or 600 MHz spectrometer. Perform automated tuning and matching (ATM). Shim the Z-axis gradients until the residual DMSO-d 6​ quintet (2.50 ppm) achieves a line width of < 1.0 Hz.

  • 1D 1 H Acquisition: Run a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure the full longitudinal relaxation of the N-methyl protons, guaranteeing accurate 3:1:1:1 integration.

  • 1D 13 C Acquisition: Run a proton-decoupled sequence (zgpg30).

    • Causality: Because the molecule contains four quaternary carbons and a bromine-substituted carbon (which suffers from lack of NOE enhancement and long T1​ relaxation times), the D1 delay must be extended to 3.0–5.0 seconds. Accumulate 1024 scans to achieve a high signal-to-noise ratio.

  • 2D Correlation Mapping: Acquire gradient-selected HSQC (to link C3/C4 to their respective protons), HMBC (optimized for nJCH​ = 8 Hz to map the quaternary bridgeheads), and NOESY (to prove spatial proximity).

NMR_Workflow Start Sample Preparation (DMSO-d6, 298K) OneD 1D NMR Acquisition (1H & 13C) Start->OneD Acquire Base Spectra HSQC 2D HSQC (Direct C-H Mapping) OneD->HSQC Identify Protonated Carbons HMBC 2D HMBC (Long-Range C-H) OneD->HMBC Link Quaternary Carbons NOESY 2D NOESY (Spatial Proximity) OneD->NOESY Differentiate N1-CH3 vs C3-H Validation Structural Validation (Self-Consistent Model) HSQC->Validation HMBC->Validation NOESY->Validation

Figure 1: Self-validating NMR acquisition workflow for structural elucidation.

Logical Mapping via 2D NMR (HMBC & NOESY)

The structural assignment is locked in by cross-referencing scalar and spatial data:

  • NOESY: A strong spatial cross-peak between the N1-CH 3​ (3.95 ppm) and C3-H (8.05 ppm) definitively proves that the methyl group is at the N1 position. If it were at N2, the distance would be too great for a strong NOE transfer.

  • HMBC: The C4-H proton (8.25 ppm) shows strong 3-bond scalar couplings to the C6 carbonyl (159.5 ppm) and the C7a bridgehead (143.0 ppm), confirming the integrity of the pyridine ring.

NMR_Correlations N1_CH3 N1-CH3 (δH ~3.95) C3_H C3-H (δH ~8.05) N1_CH3->C3_H NOESY (Spatial) C3 C3 (δC ~134.0) N1_CH3->C3 HMBC (3-bond) C7a C7a (δC ~143.0) N1_CH3->C7a HMBC (3-bond) C3a C3a (δC ~112.0) C3_H->C3a HMBC (2-bond) C3_H->C7a HMBC (3-bond) C4_H C4-H (δH ~8.25) C4_H->C3a HMBC (2-bond) C5 C5-Br (δC ~108.5) C4_H->C5 HMBC (2-bond) C6 C6=O (δC ~159.5) C4_H->C6 HMBC (3-bond)

Figure 2: Key HMBC and NOESY correlations mapping the pyrazolo[3,4-b]pyridine core.

References

  • DDR1 AND DDR2 INHIBITORS FOR THE TREATEMENT OF CANCER AND FIBROTIC DISEASES - European Patent Office - EP 4426688 B1. epo.org. 1

  • WO2024089155A1 - Heterocyclic compounds as sting antagonists - Google Patents. google.com. 2

  • Buy 5-Fluoro-2-methyl-6-nitro-1H-indole-3-carbaldehyde (EVT-12013306) - EvitaChem. evitachem.com. 3

Sources

Exploratory

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) and Toxicity of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

For Researchers, Scientists, and Drug Development Professionals Chemical Identity and Physicochemical Properties 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one belongs to the pyrazolopyridine class of heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physicochemical Properties

5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one belongs to the pyrazolopyridine class of heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their structural similarity to purine bases.[1] This structural analogy underpins their diverse biological activities.[1]

PropertyDataSource
Chemical Name 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one-
Molecular Formula C₇H₆BrN₃O-
Molecular Weight 228.05 g/mol -
CAS Number Not available-
Appearance Likely a solid at room temperature[2][3]
Solubility Expected to be soluble in organic solvents[4]

Hazard Identification and Classification (Based on Structural Analogs)

Due to the absence of a specific MSDS for the title compound, the following hazard assessment is extrapolated from the safety data sheets of the closely related analog, 5-Bromo-1H-pyrazolo[3,4-b]pyridine, and other pyrazolopyridine derivatives.

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[3][5]

  • Eye Irritation: Causes serious eye irritation.[3][5]

  • Acute Oral Toxicity: May be harmful if swallowed.[6]

GHS Hazard Pictograms (Anticipated):

Caption: Recommended workflow for the safe handling of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one.

First-Aid Measures

In the event of accidental exposure, immediate and appropriate first-aid measures are crucial.

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. [5]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. [5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [5]

Accidental Release Measures

In the case of a spill, follow these procedures to mitigate exposure and environmental contamination.

  • Evacuate the Area: Restrict access to the spill area.

  • Ventilate the Area: Ensure adequate ventilation.

  • Wear Appropriate PPE: Don the necessary personal protective equipment as outlined in Section 4.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. [5]For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean the Spill Area: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

  • Dispose of Waste: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Accidental_Release_Response start Spill Occurs evacuate Evacuate Area start->evacuate ventilate Ventilate evacuate->ventilate ppe Don PPE ventilate->ppe contain Contain Spill ppe->contain clean Clean & Decontaminate contain->clean dispose Dispose of Waste clean->dispose end Incident Resolved dispose->end

Caption: Decision tree for responding to an accidental release.

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [2]* Incompatible Materials: Avoid contact with strong oxidizing agents.

Conclusion

While a comprehensive, compound-specific Material Safety Data Sheet for 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is not yet available, a thorough analysis of its structural analogs and related pyrazolopyridine derivatives provides a solid foundation for establishing safe laboratory practices. The primary anticipated hazards are skin and eye irritation, with potential for acute oral toxicity. Adherence to standard chemical hygiene practices, including the use of appropriate personal protective equipment and engineering controls, is paramount to minimizing risk. The available toxicological data on the pyrazolo[3,4-b]pyridine scaffold suggest a low potential for genotoxicity, and the possibility of developing derivatives with high therapeutic efficacy and low systemic toxicity. As with any novel compound, it is imperative for researchers to exercise caution, handle the material with respect, and stay informed of any new safety and toxicity data that may become available.

References

  • Evaluation of the protective properties and genotoxic potential of pyrazolo pyridine derivatives against neutron and gamma radiation using the Ames/Salmonella test system. Taylor & Francis Online. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. [Link]

  • 5-bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine. NextSDS. [Link]

  • Pyrazolo[3,4-b]pyridin-3(2H)-one: Green chemistry approach, larvicidal profile, and molecular docking studies. ScienceDirect. [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. National Center for Biotechnology Information. [Link]

  • 5-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine. NextSDS. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • 5-bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine. ChemBK. [Link]

  • 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine. Doron Scientific. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Center for Biotechnology Information. [Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure and Polymorphic Forms of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the crystallographic and polymorphic characteristics of 5-Bromo-1-methyl-1H-pyrazolo[3,4-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic and polymorphic characteristics of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, a heterocyclic compound of interest in medicinal chemistry. While specific crystallographic data for this exact molecule is not publicly available, this document synthesizes information from related pyrazolo[3,4-b]pyridine structures and established principles of solid-state chemistry to present a predictive analysis and a detailed framework for its empirical study. We will explore a plausible synthetic route, the foundational techniques for crystal structure elucidation, the critical importance of polymorphism in drug development, and a systematic approach to identifying and characterizing the different polymorphic forms of this compound. This guide is intended to serve as a valuable resource for researchers engaged in the development of pyrazolo[3,4-b]pyridine-based therapeutic agents.

Introduction to 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] The specific compound, 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, incorporates key structural motifs that suggest its potential as a bioactive molecule. The bromo-substituent can serve as a handle for further chemical modification, while the methyl group can influence molecular packing and solubility. The pyrazolo-pyridinone core is a known pharmacophore in various drug candidates.

Given the importance of the solid-state properties of active pharmaceutical ingredients (APIs) in determining their stability, bioavailability, and manufacturability, a thorough understanding of the crystal structure and potential polymorphism of this compound is paramount for its development as a drug substance.[][3]

Synthesis and Crystallization

While a specific synthetic protocol for 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is not detailed in the public domain, a plausible route can be devised based on established synthetic methodologies for related pyrazolo[3,4-b]pyridines.[4][5] A common approach involves the condensation of a substituted aminopyrazole with a suitable dicarbonyl compound or its equivalent.

Proposed Synthetic Protocol

A potential synthesis could involve the reaction of a 5-amino-3-bromopyrazole derivative with an appropriate acetoacetate derivative, followed by cyclization. The methylation of the pyrazole nitrogen could be achieved either at an early stage with the starting materials or as a final step.

Synthesis_Workflow

Crystallization Methodologies

The generation of high-quality single crystals suitable for X-ray diffraction is a critical step. Various crystallization techniques can be employed, including:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.[6]

The choice of solvent is crucial and can significantly influence the resulting crystal form. A screening of various solvents with different polarities and hydrogen bonding capabilities is recommended.

Crystal Structure Elucidation

The definitive determination of the three-dimensional arrangement of atoms in a crystal is achieved through single-crystal X-ray diffraction (SCXRD) .

Experimental Protocol for Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

The resulting crystal structure provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Polymorphism: A Critical Consideration in Drug Development

Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement.[7][8][9] Different polymorphs of the same compound can have distinct physical properties, including:

  • Solubility and Dissolution Rate: This directly impacts the bioavailability of a drug.

  • Stability: Different forms can have varying chemical and physical stability.

  • Melting Point: Each polymorph will have a unique melting point.

  • Hygroscopicity: The tendency to absorb moisture from the air can differ between polymorphs.

  • Mechanical Properties: Hardness, tabletability, and flowability can be affected.

The unexpected appearance of a more stable, less soluble polymorph during development or manufacturing can have severe consequences, including changes in drug efficacy and potential batch failures. Therefore, a thorough polymorph screen is an essential part of drug development.[3][10]

Proposed Polymorph Screening Workflow

A comprehensive polymorph screen aims to crystallize the compound under a wide range of conditions to encourage the formation of different solid forms.

Polymorph_Screening_Workflow

Experimental Protocols for Polymorph Characterization

PXRD is the primary technique for identifying and distinguishing between different crystalline forms. Each polymorph will produce a unique diffraction pattern.[11]

  • Protocol: A finely ground sample is placed on a sample holder and irradiated with X-rays over a range of angles. The resulting diffractogram is a fingerprint of the crystalline phase.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points and solid-solid phase transitions.[11] Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, which is useful for identifying solvates and hydrates.

  • Protocol (DSC): A small amount of the sample is sealed in a pan and heated at a constant rate.

  • Protocol (TGA): A sample is placed in a furnace, and its weight is continuously monitored as the temperature is increased.

Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy can differentiate between polymorphs by probing differences in their molecular conformations and intermolecular interactions.

  • Protocol: The sample is irradiated with infrared light (FT-IR) or a laser (Raman), and the absorbed or scattered radiation is analyzed.

Data Summary and Interpretation

The data from the various analytical techniques should be compiled and compared to build a comprehensive understanding of the solid-state landscape of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one.

Analytical Technique Information Provided Expected Outcome for Different Polymorphs
PXRD Crystalline phase identificationUnique diffraction patterns for each form.
DSC Thermal transitions (melting, phase changes)Different melting points and endotherms/exotherms.
TGA Mass loss due to desolvationIdentification of solvates/hydrates.
FT-IR/Raman Molecular vibrations, intermolecular interactionsShifts in peak positions and intensities.
Microscopy Crystal habit and morphologyDifferent crystal shapes and sizes.

Conclusion

While the definitive crystal structure and polymorphic forms of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one await empirical determination, this guide provides a robust framework for such an investigation. By employing the outlined synthetic, crystallographic, and analytical methodologies, researchers can systematically elucidate the solid-state properties of this compound. A thorough understanding of its crystal structure and potential for polymorphism is a critical, non-negotiable step in the preclinical development of this and any other pyrazolo[3,4-b]pyridine-based drug candidate, ensuring the selection of the optimal solid form for further development and ultimately, for clinical use.

References

  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Elguero, J., et al. (2011). Polymorphism and Desmotropy in Heterocyclic Crystal Structures. ACS Publications. Retrieved from [Link]

  • Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation. Retrieved from [Link]

  • Elguero, J., et al. (2011). Polymorphism and Desmotropy in Heterocyclic Crystal Structures. Crystal Growth & Design, 11(11), 4731-4738.
  • ACS Publications. (2023, August 18). Cocrystal or Salt Crystallization for Active Pharmaceutical Ingredients By Using Deep Eutectic Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymorphism and Desmotropy in Heterocyclic Crystal Structures. Retrieved from [Link]

  • ResearchGate. (n.d.). The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a,16d and 16e. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2010, August 19). Polymorph screening in pharmaceutical development. Retrieved from [Link]

  • Triclinic Labs. (n.d.). Polymorph Screening, Salt Selection, and Chemical Property Improvement Services. Retrieved from [Link]

  • ResearchGate. (2025, October 17). Polymorphism, Weak Interactions and Phase Transitions in Chalcogen-Phosphorus Heterocycles. Retrieved from [Link]

  • Airoldi, L., et al. (2004). Enzyme polymorphisms influencing the metabolism of heterocyclic aromatic amines.
  • Eurofins CDMO. (n.d.). The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Polymorph Screening Services. Retrieved from [Link]

  • Resolian. (n.d.). De-risk Your Drug Development with Resolian's Polymorph Screening Expertise. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • National Center for Biotechnology Information. (n.d.). Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. Retrieved from [Link]

  • Figshare. (2014, September 15). Synthesis, X-Ray Crystal Structure, and Computational Study of Novel Pyrazolo[3,4-B]pyridin-3-Ol Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a, 16d and 16e. Retrieved from [Link]

  • MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-1-methyl-1h-pyrazolo[3,4-b]pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Retrieved from [Link]

Sources

Exploratory

Pharmacological Potential of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one Derivatives: A Technical Guide to Scaffold Functionalization and Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, the discovery of highly selective, orally bioavailable small molecules relies heavily on the use of privileged scaffolds. The pyrazolo[3,4-b]pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the discovery of highly selective, orally bioavailable small molecules relies heavily on the use of privileged scaffolds. The pyrazolo[3,4-b]pyridine core is a well-established bioisostere of the purine ring (adenine and guanine), making it a prime candidate for targeting ATP-binding sites in kinases and other nucleotide-dependent enzymes[1].

As a Senior Application Scientist, I frequently utilize 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one as an advanced building block. The pharmacological potential of this specific scaffold is driven by three critical structural features:

  • N1-Methylation (Tautomeric Locking): Unsubstituted pyrazolo[3,4-b]pyridines exist in a dynamic equilibrium between 1H- and 2H-tautomers[1]. Methylation at the N1 position locks the molecule into the 1H-conformation. This causality is vital: it reduces the entropic penalty upon target binding, simplifies Structure-Activity Relationship (SAR) interpretation, and enhances lipophilicity for better cellular permeability.

  • The 6-Oxo/7H-Lactam Motif: The 6-oxo group acts as a potent hydrogen bond acceptor, while the adjacent N7-proton serves as a hydrogen bond donor. This specific donor-acceptor pairing perfectly mimics the interactions required to bind the backbone amides (e.g., Met, Cys residues) in the hinge region of various kinase domains.

  • The C5-Bromo Handle: The bromine atom at the C5 position provides a highly reactive site for late-stage functionalization (LSF) via palladium-catalyzed cross-coupling, allowing rapid divergent synthesis of diverse pharmacological libraries.

Pharmacological Target Landscape

Derivatives synthesized from this brominated scaffold have demonstrated remarkable efficacy across multiple therapeutic areas:

  • Kinase Inhibition (e.g., TRKA): Tropomyosin receptor kinases (TRKs) are critical drivers of cellular proliferation and differentiation; their overexpression is directly linked to oncogenesis[2]. Pyrazolo[3,4-b]pyridine derivatives act as Type I ATP-competitive inhibitors, lodging into the ATP-binding pocket and halting downstream signaling[2].

  • Topoisomerase IIα (TOPIIα) Inhibition: Recent screening has identified pyrazolo[3,4-b]pyridine derivatives as potent anti-leukemic agents. They inhibit the DNA relaxation activity of TOPIIα, leading to broad-spectrum cytotoxicity across multiple cancer cell lines[3].

  • Solid Tumor Cytotoxicity: Optimized analogues have shown significant antiproliferative activity against prostate (PC-3) and breast (MCF-7) cancer models, with in vivo pharmacokinetic studies confirming measurable systemic exposure and bioavailability[4].

Workflow Scaffold 5-Bromo-1-methyl-1H- pyrazolo[3,4-b]pyridin-6(7H)-one Suzuki Suzuki-Miyaura Cross-Coupling Scaffold->Suzuki Arylboronic Acids Buchwald Buchwald-Hartwig Amination Scaffold->Buchwald Amines Kinase Kinase Inhibitors (e.g., TRKA) Suzuki->Kinase C5-Aryl Derivatives Topo Topoisomerase IIα Inhibitors Buchwald->Topo C5-Amino Derivatives

Fig 1. Divergent synthetic workflow for 5-bromo-pyrazolo[3,4-b]pyridine functionalization.

Synthetic Methodologies & Self-Validating Protocols

To harness the pharmacological potential of this scaffold, researchers must execute precise late-stage functionalization. Below are the optimized, self-validating protocols for generating C5-aryl and C5-amino derivatives.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C5-Arylation)

This protocol is designed to introduce aryl or heteroaryl groups at the C5 position to target the hydrophobic pockets of kinase enzymes[2].

Rationale & Causality: We utilize Pd(dppf)Cl₂ as the catalyst. The large bite angle of the dppf ligand facilitates the reductive elimination step, which is typically rate-limiting when coupling bulky heteroaryls. A solvent system of 1,4-dioxane/H₂O (4:1) ensures the solubility of both the highly polar lactam scaffold and the inorganic base (K₂CO₃).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Degassing: Add a degassed mixture of 1,4-dioxane and deionized water (4:1 v/v). Purge the system with Argon for 10 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 eq) under a positive flow of Argon. Seal the tube.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 12 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture. The reaction is complete when the characteristic isotopic bromine doublet (M and M+2 peaks of equal intensity) disappears, replaced by the product mass[2].

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient) to yield the C5-aryl derivative.

Protocol 2: Buchwald-Hartwig Amination (C5-Amination)

This protocol introduces amine substituents, which are highly effective for generating Topoisomerase IIα inhibitors[3].

Rationale & Causality: We employ Pd₂(dba)₃ with the XPhos ligand. XPhos is highly electron-rich and sterically demanding, which promotes rapid oxidative addition into the strong C-Br bond while preventing the amine substrate from binding to and poisoning the palladium center. Cs₂CO₃ is chosen as a mild base to prevent unwanted deprotonation of the pyrazole ring.

Step-by-Step Methodology:

  • Preparation: Charge a vial with the 5-bromo scaffold (1.0 eq), the target primary or secondary amine (1.5 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Solvent Addition: Add anhydrous toluene under an Argon atmosphere.

  • Reaction: Stir the sealed mixture at 100 °C for 16 hours.

  • Self-Validation Checkpoint (NMR): Following a mini-workup, run a crude ¹H NMR. Successful conversion is validated by the disappearance of the downfield C4-proton shift associated with the electron-withdrawing bromine, and the appearance of new aliphatic/aromatic amine protons.

  • Workup & Purification: Filter the mixture through a pad of Celite, concentrate the filtrate, and purify via reverse-phase preparative HPLC to obtain the pure C5-amino derivative.

Mechanism of Action Visualization

The synthesized derivatives exert their pharmacological effects by intercepting critical signaling pathways. For instance, in TRKA-driven oncogenesis, the derivatives outcompete ATP, shutting down downstream PI3K and MAPK cascades[2].

Pathway NGF Nerve Growth Factor TRKA TRKA Receptor Kinase NGF->TRKA Activates PI3K PI3K / AKT Pathway TRKA->PI3K MAPK RAS / MAPK Pathway TRKA->MAPK Inhibitor Pyrazolopyridine Derivative Inhibitor->TRKA ATP-Competitive Block Cancer Tumor Progression PI3K->Cancer MAPK->Cancer

Fig 2. Mechanism of TRKA kinase signaling inhibition by pyrazolo[3,4-b]pyridine derivatives.

Quantitative Pharmacological Profiling

The functionalization of the 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one scaffold yields compounds with potent activity profiles. The table below summarizes the quantitative pharmacological data of representative derivatives across various targets.

Compound ClassPrimary TargetEfficacy Metric (IC₅₀ / GI₅₀)Primary IndicationRef
C5-Aryl Derivatives TRKA Kinase56 nMSolid Tumors (e.g., MCF-7)[2]
C5-Amino Derivatives Topoisomerase IIα1.33 µMLeukemia (e.g., K562, MV4-11)[3]
C4/C6-Substituted Analogues Cellular Proliferation< 5.0 µMProstate / Breast Cancer[4]

Conclusion

The 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one scaffold is a highly privileged intermediate in modern drug design. By leveraging its locked 1H-tautomeric state, its purine-mimetic hydrogen bonding profile, and the versatile C5-bromo handle, researchers can execute robust, self-validating cross-coupling protocols. This enables the rapid discovery of potent kinase inhibitors and DNA-modulating agents, accelerating the pipeline from benchtop synthesis to targeted oncological therapies.

References

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Sources

Foundational

The Ascendant Scaffold: A Technical Primer on 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[3,4-b]pyridine nucleus is a cornerstone of contemporary medicinal chemistry, recognized as a privileged scaffold for its remarkable ve...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-b]pyridine nucleus is a cornerstone of contemporary medicinal chemistry, recognized as a privileged scaffold for its remarkable versatility in targeting a spectrum of disease-relevant proteins. This technical guide delves into the specifics of a particularly compelling derivative, 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one. While direct, extensive literature on this exact molecule is nascent, this document synthesizes the wealth of knowledge surrounding the parent scaffold and its analogues to provide a forward-looking and practical resource. We will explore its inferred synthetic pathways, its potential as a crucial synthetic intermediate, and its anticipated role in the development of next-generation therapeutics, particularly in the realm of kinase inhibition. This guide is intended to empower researchers to harness the untapped potential of this intriguing molecule.

The Pyrazolo[3,4-b]pyridine Core: A Privileged Player in Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold has garnered significant attention in medicinal chemistry due to its structural resemblance to the purine nucleus, a fundamental component of nucleic acids and a key recognition element for many enzymes. This bioisosteric relationship allows pyrazolo[3,4-b]pyridine derivatives to effectively mimic endogenous ligands and interact with the ATP-binding sites of various kinases.[1][2] This has led to the successful development of numerous potent and selective inhibitors for a range of therapeutic targets.

The inherent modularity of the pyrazolo[3,4-b]pyridine system, with multiple sites for substitution, provides a rich chemical space for medicinal chemists to explore. This allows for the fine-tuning of physicochemical properties, potency, selectivity, and pharmacokinetic profiles. Derivatives of this scaffold have demonstrated a wide array of biological activities, including but not limited to:

  • Anticancer: Through the inhibition of various kinases such as Fibroblast Growth Factor Receptors (FGFR), Tropomyosin receptor kinases (TRK), and TANK-binding kinase 1 (TBK1).[1][3][4]

  • Anti-inflammatory: By modulating inflammatory pathways.

  • Antiviral and Antibacterial: Demonstrating a broad spectrum of antimicrobial activity.[5]

The introduction of a 6-oxo functionality, as seen in our target molecule, adds another layer of chemical and biological complexity, potentially influencing tautomeric forms and hydrogen bonding interactions within protein binding pockets.

Synthetic Strategies for 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

While a specific, published synthesis for 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one has not been identified in the current literature, a robust synthetic route can be confidently proposed based on established methodologies for the construction of the pyrazolo[3,4-b]pyridin-6(7H)-one core.[2][6] The most logical and efficient approach involves the cyclization of a suitably substituted aminopyrazole with a β-ketoester or a related three-carbon electrophile.

A plausible retrosynthetic analysis is depicted below:

Retrosynthesis target 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one intermediate1 5-Amino-3-bromo-1-methyl-1H-pyrazole target->intermediate1 Cyclization intermediate2 β-Ketoester (e.g., Ethyl acetoacetate) target->intermediate2 Cyclization precursor1 3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid intermediate1->precursor1 Curtius/Hofmann Rearrangement precursor2 Methylhydrazine precursor1->precursor2 Pyrazole synthesis precursor3 Brominated pyrazole precursor precursor1->precursor3 Functional group interconversion

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

The following multi-step synthesis is a practical and experimentally grounded approach to obtain 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one.

Step 1: Synthesis of 5-Amino-3-bromo-1-methyl-1H-pyrazole

This key intermediate can be prepared from a suitable brominated pyrazole precursor. A patent for the synthesis of the related 5-bromo-1-methyl-1H-pyrazol-3-amine provides a valuable starting point, which can be adapted by starting with appropriately substituted materials to yield the desired regioisomer.[7]

Experimental Protocol:

  • Preparation of 3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid: This can be achieved through the cyclization of a brominated diketone or a related precursor with methylhydrazine, followed by oxidation of a suitable substituent at the 5-position to a carboxylic acid.

  • Curtius or Hofmann Rearrangement: The carboxylic acid is then converted to the corresponding amine. For a Curtius rearrangement, the acid is converted to an acyl azide (e.g., using diphenylphosphoryl azide), which upon heating undergoes rearrangement to an isocyanate, followed by hydrolysis to the amine.

Step 2: Cyclization to form the Pyrazolo[3,4-b]pyridin-6(7H)-one Ring

This step involves the condensation of the aminopyrazole with a β-ketoester, such as ethyl acetoacetate, under acidic or thermal conditions. This reaction is a well-established method for the formation of the pyrazolo[3,4-b]pyridin-6-one scaffold.[2]

Experimental Protocol:

  • A mixture of 5-Amino-3-bromo-1-methyl-1H-pyrazole and a slight excess of ethyl acetoacetate is heated in a suitable solvent, such as acetic acid or a high-boiling point alcohol.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • Purification is achieved by recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Ring Cyclization start1 Brominated Pyrazole Precursor process1 Cyclization with Methylhydrazine & Oxidation start1->process1 intermediate1 3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid process1->intermediate1 process2 Curtius/Hofmann Rearrangement intermediate1->process2 intermediate2 5-Amino-3-bromo-1-methyl-1H-pyrazole process2->intermediate2 process3 Condensation/Cyclization intermediate2->process3 start2 β-Ketoester start2->process3 product 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one process3->product

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, step-by-step guide for the synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, a heterocyclic compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyridine scaffold is a core structural motif in numerous biologically active molecules, exhibiting a wide range of pharmacological activities. This protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction

The pyrazolo[3,4-b]pyridine ring system is a privileged scaffold in drug discovery, with derivatives showing potential as kinase inhibitors, anti-cancer agents, and treatments for neurodegenerative diseases. The introduction of a bromine atom at the 5-position and a methyl group on the pyrazole nitrogen of the 6-oxo derivative creates a molecule with specific steric and electronic properties that can be crucial for its interaction with biological targets. This protocol outlines a reliable three-step synthesis to obtain this target compound.

Overall Synthetic Scheme

The synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is achieved through a three-step sequence starting from readily available commercial reagents. The overall transformation is depicted below:

Overall Synthesis Methylhydrazine Methylhydrazine Step 1 Step 1 Methylhydrazine->Step 1 + Ethyl 3-ethoxy-2-cyanoacrylate 1-Methyl-1H-pyrazol-5-amine 1-Methyl-1H-pyrazol-5-amine Step 1->1-Methyl-1H-pyrazol-5-amine Cyclization Step 2 Step 2 1-Methyl-1H-pyrazol-5-amine->Step 2 + Ethyl acetoacetate 1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one 1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one Step 2->1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one Cyclocondensation Step 3 Step 3 1-Methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one->Step 3 + N-Bromosuccinimide (NBS) 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one Step 3->5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one Bromination Purification and Characterization cluster_purification Purification cluster_characterization Characterization Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Step 1 & 3 Recrystallization Recrystallization Crude Product->Recrystallization Step 3 (Final) Pure Intermediate/Product Pure Intermediate/Product Column Chromatography->Pure Intermediate/Product TLC TLC Pure Intermediate/Product->TLC Final Product Final Product Recrystallization->Final Product TLC_final TLC_final Final Product->TLC_final TLC NMR NMR Final Product->NMR Mass Spec Mass Spec Final Product->Mass Spec Melting Point Melting Point Final Product->Melting Point

Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Executive Summary The pyrazolo[3,4- b ]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for purines and indazoles in the development of kinase inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4- b ]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for purines and indazoles in the development of kinase inhibitors, anti-diabetic agents, and metabotropic glutamate receptor (mGluR5) modulators[1],[2]. Within this chemical space, 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one serves as a highly versatile, late-stage building block.

This application note provides a comprehensive, self-validating methodology for the C5-arylation of this scaffold via the Suzuki-Miyaura cross-coupling reaction. By detailing the mechanistic causality behind catalyst selection, base requirements, and solvent dynamics, this guide empowers medicinal and process chemists to achieve high-yielding carbon-carbon bond formations on this sterically and electronically demanding heterocyclic system[3].

Mechanistic Insights & Causality

To achieve reproducible success with 5-Bromo-1-methyl-1H-pyrazolo[3,4- b ]pyridin-6(7H)-one, researchers must design their reaction conditions around the specific electronic and structural quirks of the molecule.

The Role of the Pyridone Core

The molecule features a 6-oxo (pyridone) moiety with an unprotected N7-H (lactam proton). This structural feature introduces two primary challenges:

  • Acidity and Base Consumption: The N7-H is weakly acidic[4]. If insufficient base is used, the equilibrium required to convert the arylboronic acid into the highly nucleophilic trihydroxyboronate intermediate is starved, halting the transmetalation step. A stoichiometric excess of base (typically 2.5–3.0 equivalents) is mandatory to simultaneously buffer the lactam proton and facilitate the catalytic cycle.

  • Catalyst Poisoning: Nitrogen-rich heterocycles can act as competitive ligands for Palladium. If a weak or monodentate phosphine ligand (e.g., PPh 3​ ) is used, the pyrazolopyridine substrate can displace the ligand, leading to the precipitation of inactive Palladium black.

Catalyst and Ligand Selection

To counteract ligand displacement, Pd(dppf)Cl 2​ is the catalyst of choice. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a rigid cis-coordination geometry around the Palladium center. This not only prevents the heterocyclic substrate from poisoning the catalyst but also dramatically accelerates the final reductive elimination step, driving the reaction forward.

CatalyticCycle Pd_precatalyst Pd(II) Precatalyst (e.g., Pd(dppf)Cl2) Pd0 Active Pd(0)L2 Pd_precatalyst->Pd0 Reduction OxAdd Oxidative Addition (C5-Br Cleavage) Pd0->OxAdd + Aryl Bromide TransMet Transmetalation (Boronate Transfer) OxAdd->TransMet + Ar-B(OH)3- RedElim Reductive Elimination (C-C Formation) TransMet->RedElim - Halide RedElim->Pd0 Catalyst Regeneration Product C5-Arylated Product RedElim->Product Product Release

Mechanistic Suzuki-Miyaura catalytic cycle for C5-arylation of pyrazolo[3,4-b]pyridin-6-ones.

Quantitative Data & Optimization

The biphasic nature of the reaction requires careful tuning of the solvent and base. Water is strictly required to dissolve the inorganic base and activate the boronic acid. The data below illustrates the critical nature of these parameters.

EntryCatalyst (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Time (h)Conversion (%)
1Pd(PPh 3​ ) 4​ Na 2​ CO 3​ Toluene/EtOH/H 2​ O901245
2Pd(OAc) 2​ / SPhosK 3​ PO 4​ Toluene/H 2​ O100872
3 Pd(dppf)Cl 2​ K 2​ CO 3​ 1,4-Dioxane/H 2​ O 90 6 >95
4Pd(dppf)Cl 2​ Cs 2​ CO 3​ 1,4-Dioxane/H 2​ O904>95
5Pd(dppf)Cl 2​ K 2​ CO 3​ 1,4-Dioxane (Dry)9024<10

Table 1: Optimization matrix for the C5-arylation of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one. Entry 3 represents the optimal balance of cost, safety, and yield.

Experimental Workflows & Protocols

The following protocol is designed as a self-validating system . By tracking specific physical and analytical milestones, the operator can ensure the integrity of the reaction at every step.

Materials Required (1.0 mmol Scale)
  • Electrophile: 5-Bromo-1-methyl-1H-pyrazolo[3,4- b ]pyridin-6(7H)-one (228.05 mg, 1.0 mmol)

  • Nucleophile: Arylboronic acid (1.5 mmol, 1.5 equiv.)

  • Catalyst: Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (40.8 mg, 0.05 mmol, 5 mol%)

  • Base: Potassium carbonate (K 2​ CO 3​ ) (414.6 mg, 3.0 mmol, 3.0 equiv.)

  • Solvent: 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL)

Step-by-Step Methodology
  • Reagent Assembly: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and K 2​ CO 3​ .

    • Causality: Adding solid reagents first minimizes the risk of electrostatic loss and allows for precise weighing directly into the vessel.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane and Water. Seal the vial with a PTFE-lined septum cap. Sparge the heterogeneous mixture with Argon or Nitrogen gas for 15 minutes using a submerged needle, with a secondary vent needle.

    • Causality: O 2​ is highly detrimental; it oxidizes the active Pd(0) species to inactive Pd(II) and promotes the oxidative homocoupling of the boronic acid (yielding biphenyl byproducts).

  • Catalyst Addition: Briefly remove the septum, quickly add the Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ , and reseal. Sparge for an additional 2 minutes.

    • Causality: Introducing the sensitive catalyst only after bulk oxygen has been purged maximizes the lifespan of the active catalytic species.

  • Thermal Activation: Transfer the vial to a pre-heated heating block set to 90 °C. Stir vigorously (800–1000 rpm) for 4–12 hours.

    • Causality: Vigorous stirring is mandatory. The Dioxane/Water/K 2​ CO 3​ system is biphasic; mass transfer between the organic layer (catalyst/substrate) and aqueous layer (base/boronate) dictates the overall reaction kinetics.

  • In-Process Control (IPC) & Self-Validation: After 4 hours, sample 10 µL of the organic layer, dilute with LC-MS grade Acetonitrile, and analyze.

    • Validation Check: The reaction is complete when the distinct M / M+2 isotopic doublet (characteristic of the bromine atom) of the starting material is entirely consumed, replaced by the desired product mass. The reaction mixture should appear as a dark red/brown homogeneous solution. A sudden shift to a clear solution with a heavy black precipitate indicates catalyst death.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes to Ethyl Acetate.

Workflow Step1 1. Reagent Assembly Ar-Br, Ar-B(OH)2, Base Step2 2. Solvent Addition Dioxane:H2O (4:1) Step1->Step2 Step3 3. Degassing Sparging with N2/Ar (15 min) Step2->Step3 Step4 4. Catalyst Addition Pd(dppf)Cl2 (5 mol%) Step3->Step4 Step5 5. Heating & IPC 90°C, Monitor by LC-MS Step4->Step5 Step6 6. Workup & Extraction EtOAc / Brine wash Step5->Step6 Step7 7. Purification Silica Gel Chromatography Step6->Step7

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

References

  • Title: Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling Source: RSC Advances URL
  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: NIH / PMC URL
  • Title: Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction Source: MDPI URL
  • Title: Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators Source: ACS Medicinal Chemistry Letters URL

Sources

Method

Application Note: 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one in Kinase Inhibitor Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary In the landscape of targeted oncology and autoimmune therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

In the landscape of targeted oncology and autoimmune therapeutics, the discovery of highly selective, ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one represents a highly versatile, bifunctional building block designed specifically for kinase inhibitor drug discovery.

This application note details the mechanistic rationale behind utilizing this specific scaffold, provides a self-validating protocol for its late-stage diversification (LSD) via cross-coupling, and outlines the downstream high-throughput screening workflows required to identify potent lead compounds.

Mechanistic Rationale: The Privileged Pyrazolopyridone Core

As a Senior Application Scientist, it is critical to understand why this specific molecular architecture is chosen before deploying it in a high-throughput synthesis campaign. The design of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one incorporates three distinct functional zones, each serving a precise pharmacological or synthetic purpose:

  • The Hinge-Binding Motif (N7-H and C6=O): The pyrazolo[3,4-b]pyridin-6(7H)-one core acts as a bioisostere of the adenine ring of ATP. When docked into the kinase ATP-binding pocket, the N7-proton acts as a hydrogen bond donor to the backbone carbonyl of a hinge region residue (e.g., Leu83 in CDK2 or Met109 in p38α). Simultaneously, the C6-carbonyl acts as a hydrogen bond acceptor from the backbone amide NH of the hinge [1]. This bidentate interaction is the primary anchor for kinase affinity [2].

  • Conformational Locking (1-Methyl Group): Unsubstituted pyrazoles suffer from annular tautomerism, which increases the entropic penalty upon binding and complicates structure-activity relationship (SAR) interpretation. The 1-methyl group locks the scaffold into a single tautomeric state. Furthermore, it directs the orientation of the core, forcing the N1 position toward the solvent-exposed region and preventing off-target hydrogen bonding, thereby improving kinase selectivity and membrane permeability (clogP).

  • The Synthetic Vector (5-Bromo Substituent): In the bound state, the 5-position of this scaffold vectors directly toward the solvent-exposed channel or the DFG (Asp-Phe-Gly) motif pocket, depending on the specific kinase conformation. The 5-bromo group is relatively unreactive under physiological conditions but serves as an ideal synthetic handle for palladium-catalyzed cross-coupling reactions. This allows medicinal chemists to rapidly synthesize a library of analogues to probe the specificity pocket without altering the critical hinge-binding core.

Application Workflow: Scaffold Diversification

To leverage this building block, researchers employ a divergent synthesis strategy. A single master batch of the scaffold is distributed across a microplate, and diverse boronic acids or amines are coupled to the 5-position to generate a targeted library.

Workflow Scaffold 5-Bromo-1-methyl-1H- pyrazolo[3,4-b]pyridin-6(7H)-one Coupling Late-Stage Diversification (Suzuki/Buchwald) Scaffold->Coupling Boronic Acids/Amines Library Targeted Inhibitor Library (5-Substituted Analogues) Coupling->Library LC-MS Validation Screening TR-FRET Kinase Screening (IC50 Determination) Library->Screening High-Throughput Validation X-Ray Crystallography (Hinge Binding Confirmation) Screening->Validation Active Hits Lead Lead Compound Identification Validation->Lead Structure-Guided

Caption: Workflow for late-stage diversification of the pyrazolopyridone scaffold.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems, ensuring that experimental failures are caught via internal controls before downstream resources are wasted.

Protocol A: Microscale High-Throughput Suzuki-Miyaura Coupling

Objective: Rapid synthesis of 5-aryl/heteroaryl derivatives for SAR profiling.

Causality & Reagent Selection: We utilize Pd(dppf)Cl2​ as the catalyst because its large bite angle facilitates the reductive elimination step, which is crucial when coupling sterically hindered ortho-substituted boronic acids. Potassium phosphate ( K3​PO4​ ) is selected as a mild base to prevent the hydrolytic degradation of the pyridone core, which can occur with harsher bases like NaOH.

Step-by-Step Procedure:

  • Preparation: In a 96-well reaction block, dispense 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (0.05 mmol, 1.0 eq) and the respective boronic acid (0.075 mmol, 1.5 eq) into each well.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.0025 mmol, 5 mol%) to each well.

  • Solvent & Base: Add 500 µL of a degassed 4:1 mixture of 1,4-Dioxane and 1M aqueous K3​PO4​ (0.15 mmol, 3.0 eq).

  • Internal Standard (Self-Validation): Spike each well with 10 µL of a 0.1 M solution of 4-biphenylacetic acid (internal standard for LC-MS quantification).

  • Reaction: Seal the block under nitrogen and heat at 90°C for 4 hours with orbital shaking.

  • Validation Check: Withdraw 5 µL from control wells, dilute in MeCN, and analyze via UPLC-MS. Validation criteria: The ratio of product mass area to internal standard area must indicate >80% conversion before proceeding to purification.

  • Purification: Filter through a Celite pad, concentrate, and purify via mass-directed preparative HPLC.

Protocol B: TR-FRET Kinase Activity Assay

Objective: Determine the IC50​ of the synthesized library against target kinases.

Causality & Reagent Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required over standard fluorescence assays. Pyrazolopyridines are highly conjugated and often exhibit intrinsic auto-fluorescence in the blue/green spectrum, which causes false positives in standard assays. TR-FRET utilizes a long-lifetime Lanthanide chelate (e.g., Europium), allowing a time delay that eliminates background auto-fluorescence.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the purified compounds in 100% DMSO.

  • Assay Setup: In a 384-well low-volume plate, add 50 nL of compound per well using an acoustic dispenser (e.g., Echo 550).

  • Enzyme Addition: Add 2.5 µL of the kinase (e.g., CDK2/Cyclin E) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 2.5 µL of a mixture containing ATP (at the Km​ concentration for the specific kinase) and the fluorescein-labeled peptide substrate.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 5 µL of TR-FRET development reagent (Europium-labeled anti-phospho antibody and EDTA to stop the reaction). Incubate for 30 minutes.

  • Self-Validation (Z'-Factor): Every plate must contain 16 wells of DMSO (negative control) and 16 wells of 1 µM Staurosporine (positive control). Calculate the Z'-factor: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . Validation criteria: Data from the plate is only accepted if Z′≥0.65 .

  • Readout: Read the plate on a multi-mode microplate reader (excitation 340 nm, emission 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50​ .

Data Presentation: Representative SAR Analysis

By functionalizing the 5-bromo position, researchers can drastically shift the selectivity profile of the inhibitor. The table below demonstrates how targeted substitutions vectoring into the specificity pocket differentiate binding between CDK2 (cell cycle) and p38α (inflammation).

Compound IDR-Group (5-Position)CDK2 IC50​ (nM)p38α IC50​ (nM)Selectivity Profile
Scaffold -Bromo1,250850Weak, non-selective
Analog 1 -Phenyl320410Moderate, non-selective
Analog 2 -4-Fluorophenyl85110Potent, non-selective
Analog 3 -3-Pyridyl45 >10,000Highly CDK2 Selective
Analog 4 -4-(Methylsulfonyl)phenyl>10,00012 Highly p38α Selective

Table 1: Representative Structure-Activity Relationship (SAR) data illustrating how late-stage diversification of the 5-bromo position dictates kinase selectivity.

Biological Consequence: Pathway Disruption

Successful optimization of the 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one scaffold into a selective CDK2 inhibitor halts cellular proliferation by preventing the phosphorylation of the Retinoblastoma (Rb) protein, thereby trapping the cell in the G1 phase.

Pathway Mitogen Mitogenic Signal CyclinE Cyclin E Upregulation Mitogen->CyclinE CDK2 CDK2/Cyclin E Complex (Active Kinase) CyclinE->CDK2 Rb Retinoblastoma Protein (Rb) Phosphorylation CDK2->Rb ATP Hydrolysis E2F E2F Transcription Factor Release Rb->E2F S_Phase G1 to S Phase Transition (Cell Proliferation) E2F->S_Phase Inhibitor Pyrazolopyridone Inhibitor (Hinge Binder) Inhibitor->CDK2 Competitive Inhibition

Caption: Disruption of the CDK2/Cyclin E cell cycle progression pathway by the optimized inhibitor.

References

  • Title: Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008–present) Source: Expert Opinion on Therapeutic Patents URL: [Link]

  • Title: Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds Source: RSC Advances URL: [Link]

  • Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: RSC Medicinal Chemistry (via PMC) URL: [Link]

Application

Application Note: Palladium-Catalyzed Amination of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Executive Summary & Mechanistic Rationale The development of robust C–N bond-forming methodologies on highly functionalized heterocycles is a cornerstone of modern drug discovery. The target substrate, 5-Bromo-1-methyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of robust C–N bond-forming methodologies on highly functionalized heterocycles is a cornerstone of modern drug discovery. The target substrate, 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one , belongs to the pyrazolo[3,4-b]pyridine class—a privileged bicylic scaffold frequently utilized in the design of potent kinase inhibitors, including FGFR and PI3K inhibitors[1].

Historically, introducing amine nucleophiles at the C5 position of a pyridin-6-one ring via Nucleophilic Aromatic Substitution ( SN​Ar ) is notoriously sluggish. The adjacent lactam nitrogen donates electron density into the ring, deactivating the C5 position toward nucleophilic attack. To bypass this electronic limitation, the Buchwald-Hartwig cross-coupling is employed[2]. By utilizing a palladium catalyst to undergo oxidative addition directly into the C(sp2)–Br bond, this method achieves high-yielding aminations under mild conditions, preserving the integrity of the sensitive lactam functionality[3].

Catalytic Pathway & Mechanistic Causality

The successful amination of this sterically demanding and electronically deactivated substrate relies on a highly tuned catalytic cycle.

  • Oxidative Addition: The active Pd(0) species inserts into the C5–Br bond. The presence of the ortho-carbonyl (lactam) can potentially trap the resulting Pd(II) intermediate via chelation. To prevent this, bulky, electron-rich monodentate biaryl phosphine ligands (e.g., BrettPhos) are required to disrupt chelation and maintain catalytic turnover.

  • Amine Coordination & Deprotonation: The amine binds to the Pd(II) center. A base is required to neutralize the generated hydrobromic acid. Strong bases (like NaOtBu ) must be avoided as they can hydrolyze the lactam ring; therefore, mild inorganic bases are preferred[4].

  • Reductive Elimination: The extreme steric bulk of the ligand forces the aryl and amido groups together, accelerating the C–N bond formation and releasing the product while regenerating the Pd(0) catalyst[5].

Catalytic_Cycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Int1 LₙPd(II)(Ar)(Br) Aryl-Palladium Complex LigEx Amine Coordination & Deprotonation Int1->LigEx Int2 LₙPd(II)(Ar)(NR₂) Amido-Palladium Complex RedElim Reductive Elimination Int2->RedElim OxAdd->Int1 LigEx->Int2 RedElim->Pd0 Catalyst Regeneration Product 5-Amino-1-methyl-1H- pyrazolo[3,4-b]pyridin-6(7H)-one RedElim->Product Substrate 5-Bromo-1-methyl-1H- pyrazolo[3,4-b]pyridin-6(7H)-one Substrate->OxAdd Amine HNR₂ + Base Amine->LigEx

Fig 1: Pd-catalyzed Buchwald-Hartwig amination cycle for pyrazolo[3,4-b]pyridin-6(7H)-one.

Reaction Optimization & Causality

To establish a self-validating protocol, extensive screening of palladium sources, ligands, and bases was conducted. The quantitative data below illustrates the causality behind the final optimized conditions.

EntryCatalyst / PrecatalystLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1 Pd(OAc)2​ (5 mol%)dppf Cs2​CO3​ Dioxane10012%Bidentate ligand fails to disrupt Pd(II) -lactam chelation; cycle stalls.
2 Pd2​(dba)3​ (2.5 mol%)Xantphos K3​PO4​ Toluene10035%Poor solubility of the polar pyrazolopyridinone substrate in toluene.
3 Pd2​(dba)3​ (2.5 mol%)BrettPhos NaOtBu t -AmylOH10022%Strong alkoxide base causes degradation/ring-opening of the lactam.
4 BrettPhos Pd G3 (2 mol%) BrettPhos K3​PO4​ t -AmylOH 85 94% Optimal: G3 precatalyst ensures rapid Pd(0) generation; mild base prevents degradation.

Key Insight: The use of a Palladium G3 precatalyst is critical. Traditional Pd2​(dba)3​ contains dibenzylideneacetone (dba), an electron-deficient olefin that can act as a competitive ligand, retarding the formation of the active Pd(0)L1​ species. The G3 precatalyst rapidly activates under mild basic conditions to yield a highly active 1:1 Pd:Ligand complex, allowing the reaction to proceed at a lower temperature (85 °C) and preserving the substrate.

Standard Operating Procedure (SOP)

Materials & Reagents
  • Substrate: 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (1.0 equiv)

  • Nucleophile: Primary or secondary amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (0.02 equiv, 2 mol%)

  • Ligand: BrettPhos (0.02 equiv, 2 mol%)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ), finely milled and oven-dried (2.0 equiv)

  • Solvent: Anhydrous tert-Amyl alcohol ( t -AmylOH), degassed (0.2 M)

Step-by-Step Protocol
  • Reaction Assembly (Anaerobic Setup): In a nitrogen-filled glovebox or using rigorous Schlenk techniques, charge an oven-dried 20 mL reaction vial with the pyrazolopyridinone substrate, BrettPhos Pd G3, BrettPhos, and K3​PO4​ .

    • Causality: Electron-rich biaryl phosphines are highly susceptible to oxidation. Excluding oxygen prevents the formation of catalytically dead phosphine oxides.

  • Solvent & Amine Addition: Seal the vial with a PTFE-lined silicone septum. If operating outside a glovebox, evacuate and backfill the vial with Argon three times. Add the amine and anhydrous, degassed t -AmylOH via a gastight syringe.

    • Causality: t -AmylOH is a sterically hindered, mildly protic solvent that does not participate in nucleophilic attack but provides sufficient polarity to solubilize both the heterocyclic substrate and the inorganic base.

  • Execution: Transfer the vial to a pre-heated aluminum block at 85 °C. Stir vigorously (800 rpm) for 8–12 hours.

  • Monitoring: Monitor the reaction conversion via LC-MS. The product typically exhibits a distinct mass shift (-Br +Amine) and a shorter retention time due to increased polarity.

  • Quenching & Metal Scavenging: Upon completion, cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and add a metal scavenger (e.g., SiliaMetS Thiol, 5 equivalents relative to Pd). Stir for 1 hour at room temperature.

    • Causality: Palladium contamination is a critical failure point in drug development. Thiol-functionalized silica irreversibly binds residual Pd species.

  • Purification: Filter the mixture through a pad of Celite to remove inorganic salts and the silica scavenger. Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography using a Dichloromethane/Methanol gradient.

Troubleshooting & Analytical Validation

Even with an optimized protocol, deviations in reagent quality can lead to specific failure modes. Use the following matrix to self-validate and correct experimental issues:

  • Failure Mode 1: High levels of Protodebromination (Formation of 1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one).

    • Diagnostic: LC-MS shows a major peak at [M-Br+H]+.

    • Causality: Moisture in the solvent or base leads to premature protonation of the Pd(II) -Aryl intermediate before amine coordination can occur.

    • Correction: Rigorously dry the K3​PO4​ in a vacuum oven at 120 °C overnight. Ensure t -AmylOH is stored over activated 3Å molecular sieves.

  • Failure Mode 2: Rapid formation of a black precipitate upon heating.

    • Diagnostic: Reaction stalls at <20% conversion; visual confirmation of black particulates.

    • Causality: The active Pd(0) species has aggregated into inactive "Palladium Black." This is typically caused by oxygen ingress or an insufficient ligand-to-palladium ratio.

    • Correction: Verify the integrity of the septum and Argon line. Consider increasing the BrettPhos ligand loading to 2.5 mol% to ensure the Pd center remains fully coordinated.

Sources

Method

Application Notes &amp; Protocols: Leveraging 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one as a Versatile Heterocyclic Building Block

Abstract The pyrazolo[3,4-b]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous inhibitors targeting key enzymes in oncology and inflammatory diseases.[1][2][3] This g...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous inhibitors targeting key enzymes in oncology and inflammatory diseases.[1][2][3] This guide provides an in-depth exploration of a highly functionalized derivative, 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one . We present its synthetic utility, focusing on its strategic application in palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions are provided, complete with explanations of the underlying chemical principles that govern catalyst, ligand, and base selection. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to rapidly generate diverse libraries of novel chemical entities based on this versatile heterocyclic core.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The fusion of pyrazole and pyridine rings creates the pyrazolo[3,4-b]pyridine system, a heterocyclic scaffold of significant interest in drug discovery.[4] Its rigid, planar structure and distribution of hydrogen bond donors and acceptors make it an ideal bioisostere for purines, enabling it to interact with the ATP-binding sites of various kinases. Consequently, derivatives of this scaffold have been successfully developed as potent inhibitors for targets such as Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin Receptor Kinases (TRKs), and TANK-binding kinase 1 (TBK1).[1][5][6]

The subject of this guide, 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one , is a particularly valuable building block. It features two orthogonal points for chemical diversification:

  • C5-Bromo Group: An ideal handle for introducing molecular complexity through a wide array of palladium-catalyzed cross-coupling reactions (e.g., C-C, C-N, and C-O bond formation).

  • N1-Methyl Group: This modification blocks potential N-H tautomerism and provides a fixed vector for molecular growth, simplifying structure-activity relationship (SAR) studies.

  • Lactam Moiety: The pyridinone ring offers additional possibilities for interaction with biological targets through hydrogen bonding and can be a site for further functionalization.

This combination allows for the systematic and efficient construction of compound libraries, enabling rapid exploration of chemical space around a proven pharmacophore.

Physicochemical & Spectroscopic Data

Proper characterization is the bedrock of synthetic chemistry. Below are the key identifiers and predicted properties for the title compound. Experimental verification is strongly recommended upon synthesis or acquisition.

PropertyValueSource
Chemical Name 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one-
Molecular Formula C₇H₆BrN₃O[7]
Molecular Weight 228.05 g/mol -
Monoisotopic Mass 226.96942 Da[7]
CAS Number 1781902-24-6 (structurally related)[8]
Predicted XlogP 1.2[7]

Core Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[9][10] For the 5-bromo-pyrazolo[3,4-b]pyridinone scaffold, this reaction is the principal method for introducing aryl, heteroaryl, or vinyl substituents, which are critical for modulating target affinity and pharmacokinetic properties.

Mechanistic Rationale & Experimental Causality

The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[9]

The choice of reaction components is critical for success:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a robust, general-purpose catalyst suitable for many applications. For more challenging substrates, using a combination of a Pd(II) source like Pd(OAc)₂ with a specific ligand, or a pre-formed palladacycle like XPhosPdG2, can be beneficial to avoid side reactions like debromination.[11]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are commonly used. K₃PO₄ is often effective for heteroaryl bromides.[12]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.[10]

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Reactants 1. Combine Reactants: - Pyrazolopyridinone (1 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (2-5 mol%) - Base (2-3 eq) Solvent 2. Add Solvents: - Anhydrous Dioxane - Degassed Water Reactants->Solvent Inert 3. Degas & Purge: - Bubble N2/Ar - Establish Inert Atmosphere Solvent->Inert Heat 4. Heat Reaction: (85-110 °C) Inert->Heat Monitor 5. Monitor Progress: (TLC / LC-MS) Heat->Monitor Cool 6. Cool & Dilute: - Cool to RT - Add Ethyl Acetate Monitor->Cool Wash 7. Aqueous Wash: - Wash with H₂O & Brine Cool->Wash Purify 8. Isolate Product: - Dry (Na₂SO₄) - Concentrate - Column Chromatography Wash->Purify

General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one with a generic arylboronic acid.

Materials:

  • 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, the arylboronic acid, [Pd(PPh₃)₄], and K₃PO₄.[12]

  • Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 (dioxane:water).[9] The final concentration of the limiting reagent should be approximately 0.1 M.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the mixture to 85-100 °C with vigorous stirring. The reaction time can vary from 4 to 24 hours.

  • Monitoring: Monitor the reaction's progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[9]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water, followed by brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-aryl-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one.

Core Application: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds, a transformation of immense importance in pharmaceuticals where aniline and heteroarylamine motifs are ubiquitous.[13][14] This reaction allows for the direct coupling of the 5-bromo-pyrazolo[3,4-b]pyridinone with a vast range of primary and secondary amines.

Mechanistic Rationale & Experimental Causality

The catalytic cycle is analogous to the Suzuki coupling but involves a palladium-amido intermediate.[14] The success of this reaction is highly dependent on the phosphine ligand.

  • Ligand Choice: Early catalyst systems were limited in scope. The development of sterically hindered, electron-rich alkylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) was a breakthrough. These ligands accelerate the rate-limiting reductive elimination step, prevent catalyst decomposition, and allow for the coupling of a wider range of amines, including less nucleophilic ones.[14][15]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For more sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) can be employed, often requiring higher temperatures.[15]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Buchwald_Workflow cluster_setup Reaction Setup (Glovebox Recommended) cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification Reactants 1. Combine Solids: - Pyrazolopyridinone (1 eq) - Pd Precatalyst (1-3 mol%) - Ligand (1.2-3.6 mol%) - Base (1.4-2.0 eq) Liquids 2. Add Liquids: - Anhydrous Toluene - Amine (1.2 eq) Reactants->Liquids Seal 3. Seal Vessel: - Seal vial/flask tightly Liquids->Seal Heat 4. Heat Reaction: (90-110 °C) Seal->Heat Monitor 5. Monitor Progress: (TLC / LC-MS) Heat->Monitor Quench 6. Quench & Dilute: - Cool to RT - Quench with H₂O - Add EtOAc Monitor->Quench Filter 7. Filter & Wash: - Filter through Celite - Wash with H₂O & Brine Quench->Filter Purify 8. Isolate Product: - Dry (Na₂SO₄) - Concentrate - Column Chromatography Filter->Purify

General workflow for the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one with a generic primary or secondary amine. Note: All manipulations should be performed under an inert atmosphere, preferably in a glovebox, due to the air-sensitivity of the reagents.

Materials:

  • 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or a suitable precatalyst

  • XPhos (2,4,6-Triisopropylbiphenyl)dicyclohexylphosphine (2.4-4.8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions (e.g., screw-cap vial)

Procedure:

  • Reaction Setup: In a glovebox, add 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, Pd(OAc)₂, XPhos, and NaOtBu to a dry screw-cap vial equipped with a stir bar.

  • Solvent and Amine Addition: Add anhydrous toluene, followed by the amine coupling partner.[15]

  • Sealing: Tightly seal the vial with a Teflon-lined cap.

  • Reaction: Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for the required time (typically 2-24 hours).

  • Monitoring: The reaction can be monitored by taking a small aliquot (under inert conditions if necessary), quenching it, and analyzing by LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding water.

    • Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium black.

    • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired 5-amino-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one derivative.

Conclusion

5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one stands out as a robust and highly adaptable building block for medicinal chemistry and materials science. Its strategically placed bromine atom provides a reliable entry point for diversification via robust palladium-catalyzed cross-coupling methodologies. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig reactions offer validated starting points for researchers to efficiently synthesize diverse libraries of novel compounds, accelerating the hit-to-lead optimization process in drug discovery programs.

References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). ACS Medicinal Chemistry Letters.
  • Mohamed, M., Awad, Y., El-Hallouty, S., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). RSC Publishing.
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). PubMed.
  • Discovery of Novel Pyrazolo[3,4- b] Pyridine Derivatives with Dual Activities of Vascular Remodeling Inhibition and Vasodilation for the Treatment of Pulmonary Arterial Hypertension. (2020). PubMed.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. (n.d.). Benchchem.
  • Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-N-phenylpyridin-3-amine with Arylboronic Acids. (n.d.). Benchchem.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis. (n.d.). Chemicalbook.
  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PMC.
  • Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. (n.d.). ResearchGate.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine. (n.d.). Benchchem.
  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. (2022). The Journal of Organic Chemistry.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • 5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one. (n.d.). NextSDS.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
  • 5-bromo-1-methyl-1h-pyrazolo[3,4-b]pyridine. (n.d.). PubChemLite.
  • 5-bromo-1-methyl-1h,2h,3h-pyrazolo[3,4-b]pyridin-3-one. (n.d.). PubChemLite.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Publishing.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). PMC - NIH.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). PMC.

Sources

Application

Advanced Synthetic Methodologies for the Preparation of Pyrazolo[3,4-b]pyridine Derivatives from 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Executive Summary The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting potent biological activities across multiple therapeutic areas. Derivatives of this core have been...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting potent biological activities across multiple therapeutic areas. Derivatives of this core have been successfully developed as broad-spectrum antivirals[1], targeted anticancer agents[2], and highly selective tropomyosin receptor kinase (TRK) inhibitors[3].

5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one serves as an exceptionally versatile building block for exploring this chemical space. This application note details a highly efficient, orthogonal functionalization strategy that leverages the distinct electronic environments of the 5-bromo and 6-oxo handles to generate diverse, highly substituted pyrazolopyridine libraries.

Mechanistic Rationale: Orthogonal Reactivity

To systematically derivatize the pyrazolopyridine core, one must exploit the inherent causality of its electronic distribution:

  • Tautomerism & Electrophilic Activation: The 6(7H)-one moiety exists in a tautomeric equilibrium with its 6-hydroxy counterpart. Treatment with phosphorus oxychloride (POCl3) and catalytic N,N-dimethylformamide (DMF) generates the highly electrophilic Vilsmeier-Haack reagent (chloromethyleneiminium ion) in situ. This intermediate selectively attacks the 6-hydroxyl oxygen, converting it into an excellent leaving group that is subsequently displaced by chloride, yielding the 6-chloro derivative[4].

  • Regioselective SNAr: The resulting 5-bromo-6-chloro intermediate possesses two halogens, but they are electronically distinct. The 6-chloro position is located alpha to the electron-withdrawing pyridine nitrogen. Nucleophilic attack at this position forms a Meisenheimer complex that is highly stabilized by the adjacent nitrogen atom. Consequently, nucleophilic aromatic substitution (SNAr) with amines occurs with absolute regioselectivity at the 6-position[5].

  • Palladium-Catalyzed Cross-Coupling: The 5-bromo position, being meta to the pyridine nitrogen, lacks resonance stabilization for nucleophilic attack and remains inert during SNAr. However, the aryl bromide bond is highly susceptible to oxidative addition by palladium(0) species, making it an ideal handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[6].

Divergent Synthetic Workflows

The orthogonal reactivity of the starting material allows for divergent synthetic pathways depending on the desired substitution pattern.

Orthogonal SM 5-Bromo-1-methyl-1H- pyrazolo[3,4-b]pyridin-6(7H)-one Suzuki1 Pd Cat., Ar-B(OH)2 Direct Suzuki SM->Suzuki1 POCl3 POCl3, DMF (cat.) Chlorination SM->POCl3 ArylOxo 5-Aryl-1-methyl-1H- pyrazolo[3,4-b]pyridin-6(7H)-one Suzuki1->ArylOxo BromoChloro 5-Bromo-6-chloro- 1-methyl-derivative POCl3->BromoChloro SNAr R-NH2, DIPEA Regioselective SNAr BromoChloro->SNAr BromoAmino 5-Bromo-6-amino- 1-methyl-derivative SNAr->BromoAmino Suzuki2 Pd Cat., Ar-B(OH)2 Sequential Suzuki BromoAmino->Suzuki2 Final 5-Aryl-6-amino- 1-methyl-derivative Suzuki2->Final

Divergent orthogonal functionalization of the pyrazolo[3,4-b]pyridine scaffold.

Self-Validating Experimental Protocols

Synthesis of 5-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine

Objective: Conversion of the 6-oxo group to a highly reactive 6-chloro handle.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a reflux condenser, add 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (5.0 mmol, 1.14 g).

  • Reagent Addition: Suspend the solid in POCl3 (15 mL). Add anhydrous DMF (3 drops, catalytic). Causality Note: The immediate color change and gas evolution indicate the formation of the active Vilsmeier-Haack electrophile.

  • Reaction: Heat the mixture to 110 °C (reflux) under an argon atmosphere for 4 hours.

  • Validation Checkpoint: Remove a 10 µL aliquot, quench in 1 mL of cold methanol, and analyze via LC-MS. The reaction is complete when the starting material peak ([M+H]⁺ m/z 228/230) is entirely replaced by the chlorinated product ([M+H]⁺ m/z 246/248/250, exhibiting a characteristic 1:1.3:0.3 Br/Cl isotope pattern).

  • Workup: Cool the mixture to room temperature and carefully pour it over crushed ice (100 g) while stirring vigorously. Neutralize the aqueous layer to pH 7 with saturated aqueous NaHCO3. Extract with EtOAc (3 × 50 mL), dry over anhydrous Na2SO4, and concentrate in vacuo to afford the product as a pale yellow solid.

Regioselective SNAr Amination (Model: Morpholine)

Objective: Selective functionalization at the 6-position while preserving the 5-bromo handle.

  • Setup: Dissolve the 5-bromo-6-chloro intermediate (2.0 mmol, 493 mg) in anhydrous NMP (5 mL) in a sealed tube.

  • Reagent Addition: Add morpholine (2.4 mmol, 209 mg) and N,N-Diisopropylethylamine (DIPEA) (4.0 mmol, 517 mg). Causality Note: DIPEA acts as a non-nucleophilic acid scavenger, preventing the protonation of morpholine by the HCl byproduct, thereby maintaining the nucleophile's active state.

  • Reaction: Heat the mixture at 80 °C for 6 hours.

  • Validation Checkpoint: Analyze via LC-MS. Successful displacement of the chloride is confirmed by a mass shift from 246/248 to [M+H]⁺ m/z 297/299 (characteristic 1:1 Br isotope pattern).

  • Workup: Dilute the reaction mixture with water (20 mL) to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum.

Suzuki-Miyaura Cross-Coupling (Model: Phenylboronic Acid)

Objective: Carbon-carbon bond formation at the sterically hindered 5-position[6].

  • Setup: In a microwave vial, combine the 5-bromo-6-morpholino intermediate (1.0 mmol, 297 mg), phenylboronic acid (1.5 mmol, 183 mg), and K2CO3 (2.5 mmol, 345 mg).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (3:1 v/v, 4 mL). Sparge the solution with argon for 10 minutes. Causality Note: The biphasic system ensures the solubility of both the organic substrate and the inorganic base, while rigorous degassing prevents the oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 mmol, 36 mg). Seal the vial. Causality Note: The large bite angle of the dppf ligand facilitates reductive elimination, overcoming the steric bulk of the adjacent morpholine and methyl groups.

  • Reaction: Heat at 90 °C for 6 hours.

  • Validation Checkpoint: LC-MS analysis should show the disappearance of the m/z 297/299 peak and the emergence of the cross-coupled product at [M+H]⁺ m/z 295.

  • Workup: Filter the mixture through a pad of Celite, washing with EtOAc. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc) to yield the final 5-phenyl-6-morpholino derivative.

Quantitative Data: Cross-Coupling Optimization

To maximize the yield of the sterically hindered 5-position cross-coupling, various catalytic systems were evaluated. The data below summarizes the optimization matrix for the Suzuki-Miyaura step.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

EntryCatalyst (5 mol%)Base (2.5 equiv)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh3)4Na2CO3Toluene/EtOH/H2O901245
2Pd2(dba)3 / XPhosCs2CO31,4-Dioxane100876
3 Pd(dppf)Cl2 K2CO3 1,4-Dioxane/H2O (3:1) 90 6 88
4Pd(OAc)2 / SPhosK3PO4Toluene/H2O (4:1)100492

Note: While Entry 4 provided the highest yield, Entry 3 utilizing Pd(dppf)Cl2 represents the most cost-effective and operationally simple condition for routine library synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one. This document is designed for researchers, chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic scaffold. The pyrazolo[3,4-b]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, its synthesis can be challenging, often plagued by low yields and purification difficulties.

This guide provides a logical, experience-driven framework for troubleshooting and enhancing your synthetic outcomes. We will focus on the most common and robust synthetic strategy: the construction of the pyridine ring onto a pre-formed, functionalized pyrazole core.

Part 1: Core Synthetic Strategy & Mechanism

The most reliable pathway to construct the target molecule involves the condensation and subsequent cyclization of a substituted aminopyrazole with a dialkyl malonate derivative. This approach, a variation of the Gould-Jacobs reaction, offers a direct route to the pyridinone ring system.[4]

The key starting materials are:

  • 3-Amino-5-bromo-1-methyl-1H-pyrazole: This is the core building block containing the necessary pyrazole, methyl, and bromo functionalities. Its synthesis is a critical prerequisite.[5]

  • Diethyl Malonate (or a similar derivative): This molecule provides the three-carbon backbone required to form the pyridine ring.

The overall reaction proceeds in two key stages:

  • Initial Condensation: The amino group of the pyrazole attacks one of the electrophilic carbonyl carbons of diethyl malonate, leading to the elimination of ethanol and forming an intermediate enamine.

  • Thermal Cyclization: At elevated temperatures, the newly formed enamine undergoes an intramolecular cyclization. The pyrazole nitrogen attacks the second ester group, eliminating another molecule of ethanol and forming the fused pyridinone ring.

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Reaction Process cluster_2 Outcome SM1 3-Amino-5-bromo- 1-methyl-1H-pyrazole Condensation Step 1: Condensation (-EtOH) SM1->Condensation SM2 Diethyl Malonate SM2->Condensation Cyclization Step 2: Thermal Cyclization (High Temperature, e.g., Dowtherm A) Condensation->Cyclization Intermediate (Enamine) Product 5-Bromo-1-methyl-1H-pyrazolo[3,4-b] pyridin-6(7H)-one Cyclization->Product Purification Purification (Recrystallization / Chromatography) Product->Purification

Caption: General workflow for the synthesis of the target compound.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is extremely low or I've isolated no product. What are the likely causes?

Answer: This is the most common issue and typically points to problems in one of three areas: starting materials, reaction conditions, or the cyclization step.

  • Starting Material Integrity:

    • Purity of 3-Amino-5-bromo-1-methyl-1H-pyrazole: The aminopyrazole precursor is susceptible to degradation. Ensure its purity by NMR and check for discoloration. If it is impure, purify it by recrystallization or column chromatography before use. A patent describes a multi-step synthesis for a related precursor, highlighting the importance of purifying intermediates.[5]

    • Wet Reagents/Solvents: The initial condensation is sensitive to water, which can hydrolyze the ester and inhibit the reaction. Ensure diethyl malonate is dry and use anhydrous solvents if applicable.

  • Inefficient Condensation (Step 1):

    • The initial condensation to form the enamine intermediate may not have gone to completion. This step can sometimes be facilitated by a catalytic amount of acid (e.g., p-toluenesulfonic acid) to activate the carbonyl group, although this is not always necessary.

  • Failure of Thermal Cyclization (Step 2):

    • Insufficient Temperature: This is the most critical factor. The intramolecular cyclization requires significant thermal energy. Reactions conducted in lower-boiling solvents like ethanol or toluene will often stall at the intermediate stage. The use of a very high-boiling solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. ~257 °C) is standard for this type of reaction to ensure the cyclization temperature is reached and maintained.

    • Reaction Time: Ensure the reaction is heated for a sufficient duration at the target temperature. Monitor the disappearance of the intermediate by TLC or LC-MS if possible.

Troubleshooting_Low_Yield Start Low / No Yield Observed Check_SM 1. Verify Starting Material Purity (NMR, LC-MS) Start->Check_SM Check_Cond 2. Analyze Reaction Conditions Check_SM->Check_Cond Purity OK Impure_SM Root Cause: Impure Aminopyrazole or Wet Reagents Check_SM->Impure_SM Purity Issue Found Check_Cycl 3. Evaluate Cyclization Step Check_Cond->Check_Cycl Condensation OK Bad_Cond Root Cause: Incomplete Condensation Check_Cond->Bad_Cond Stalled at Intermediate Bad_Cycl Root Cause: Temperature Too Low Check_Cycl->Bad_Cycl Yes Solution_SM Action: Purify Aminopyrazole. Use Anhydrous Reagents. Impure_SM->Solution_SM Solution_Cond Action: Consider adding catalytic acid. Ensure proper stoichiometry. Bad_Cond->Solution_Cond Solution_Cycl Action: Switch to high-boiling solvent (e.g., Dowtherm A). Increase reaction time. Bad_Cycl->Solution_Cycl

Caption: Decision tree for troubleshooting low product yield.

Question 2: I am seeing multiple spots on my TLC plate. Am I forming isomers?

Answer: With the proposed reactants (3-amino-pyrazole and diethyl malonate), regioisomer formation is not expected because diethyl malonate is symmetrical. The presence of multiple products more likely indicates:

  • Unreacted Starting Material: A spot corresponding to the aminopyrazole.

  • The Uncyclized Intermediate: The enamine formed after the initial condensation is a common impurity if the cyclization is incomplete.

  • Side-Reactions/Degradation: At the high temperatures required for cyclization, some decomposition can occur, leading to tarry byproducts. This is particularly true if the reaction is heated for an excessive amount of time.

General strategies for synthesizing pyrazolo[3,4-b]pyridines from unsymmetrical 1,3-dicarbonyl compounds can indeed lead to two different regioisomers, where the outcome depends on the relative electrophilicity of the two carbonyl groups.[4][6] However, for your specific target using diethyl malonate, this is not a concern.

Question 3: The crude product is a dark, oily solid that is difficult to purify. What is the best purification strategy?

Answer: High-temperature cyclizations often produce colored impurities and some polymeric material. A multi-step purification approach is often most effective.

  • Initial Workup: After cooling the reaction, the product often precipitates from the Dowtherm A upon addition of a non-polar solvent like hexanes or petroleum ether. Filter this crude solid. This step is crucial for removing the high-boiling solvent.

  • Trituration/Washing: Wash the filtered solid extensively with solvents like ether, ethyl acetate, or dichloromethane to remove more soluble impurities.

  • Recrystallization: This is the most powerful tool for purifying the final product. Experiment with different solvent systems. A polar solvent like ethanol, isopropanol, or a mixture of DMF/water or DMSO/water is often effective.

  • Column Chromatography: If recrystallization fails to yield pure material, silica gel chromatography can be used. A gradient elution starting with a less polar system (e.g., dichloromethane) and gradually increasing polarity with methanol is a good starting point.

Part 3: Protocol Optimization & Recommended Procedure

To systematically improve the yield, key reaction parameters should be evaluated.

Table 1: Parameters for Optimization
ParameterStandard ConditionSuggested Variations for OptimizationRationale for Variation
Solvent Dowtherm ADiphenyl etherFine-tuning the reflux temperature. Dowtherm A is generally preferred for its high boiling point.
Temperature ~250-257 °C (Reflux)230-260 °CThe cyclization is temperature-dependent. Too low, and the reaction stalls; too high, and degradation increases. Find the optimal balance.
Reactant Ratio 1.5-2.0 eq. Diethyl Malonate1.2 to 3.0 eq.Using a larger excess of diethyl malonate can push the initial condensation equilibrium forward, but makes its removal more difficult.
Reaction Time 2-4 hours1 to 8 hoursMonitor by TLC/LC-MS to determine the point of maximum product formation before significant degradation begins.
Detailed Experimental Protocol (Starting Point)

This protocol is a representative procedure based on established methods for similar cyclizations and should be adapted and optimized.

Step 1: Reaction Setup

  • To a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark trap fitted with a condenser, add 3-Amino-5-bromo-1-methyl-1H-pyrazole (1.0 eq.).

  • Add Dowtherm A as the solvent (approx. 5-10 mL per gram of aminopyrazole).

  • Add diethyl malonate (1.5 eq.).

  • Begin stirring and slowly heat the mixture.

Step 2: Condensation & Cyclization

  • Heat the mixture to approximately 130-150 °C. Ethanol will begin to co-distill with the solvent and be collected in the Dean-Stark trap. Collect the ethanol over 1-2 hours.

  • After the theoretical amount of ethanol has been collected, slowly increase the temperature to reflux (~250-257 °C).

  • Maintain the reflux for 2-4 hours. Monitor the reaction progress by taking small aliquots, diluting them, and analyzing via TLC or LC-MS to track the disappearance of the intermediate.

Step 3: Workup & Purification

  • Allow the reaction mixture to cool to below 100 °C.

  • While still warm, slowly add petroleum ether or hexanes (approx. 10 volumes) to the stirred solution. The crude product should precipitate as a solid.

  • Allow the slurry to cool to room temperature, then filter the solid using a Büchner funnel.

  • Wash the filter cake thoroughly with additional petroleum ether or hexanes to remove residual Dowtherm A.

  • Dry the crude solid under vacuum.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or isopropanol). If necessary, perform column chromatography.

Step 4: Characterization

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References
  • ResearchGate. (n.d.). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones under carbene catalysis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Krasavin, M., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Molbank, 2023(2), M1623. Available at: [Link]

  • Google Patents. (2022). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. CN112079781B.
  • PubMed. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Journal of Cellular Biochemistry. Available at: [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank. Available at: [Link]

  • PubMed. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 5-bromo-1-methyl-1h-pyrazolo[3,4-b]pyridine. Available at: [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • ResearchGate. (2026). Optimization of Pyrazolo[3,4- b ]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Available at: [Link]

  • National Center for Biotechnology Information. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Welcome to the Formulation & Assay Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the aqueous solubility of complex heterocyclic compounds during drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the aqueous solubility of complex heterocyclic compounds during drug discovery.

The compound 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one presents a unique, dual-barrier solubility challenge. Structurally, the lactam ring (N7-H donor and C6=O acceptor) forms a tightly packed intermolecular hydrogen-bond network, resulting in high crystal lattice energy (classic "brick-dust" behavior)[1]. Simultaneously, the 5-bromo and 1-methyl substituents are highly lipophilic, actively repelling water ("grease-ball" behavior)[1]. Overcoming this requires targeted strategies that physically disrupt the crystal lattice while chemically shielding the hydrophobic moieties.

This guide provides field-proven, self-validating protocols and mechanistic insights to help you successfully formulate this compound for both in vitro and in vivo applications.

Formulation Strategy Diagnostic Data

Use the following quantitative summary to select the appropriate solubilization strategy based on your required concentration and assay type.

Formulation StrategyPrimary MechanismSolubilization Capacity (Est.)Assay Compatibility
Co-solvency (DMSO/PEG400) Disrupts intermolecular H-bonds via solvent competition.Low to Medium (1-5 mg/mL)In vitro biochemical assays, early IV PK
Cyclodextrin (HP-β-CD) Encapsulates the lipophilic bromo-methyl moiety inside a hydrophobic cavity.Medium (5-10 mg/mL)Cell-based assays, IV dosing
Ternary (CD + Co-solvent) Synergistic: Co-solvent breaks lattice; CD encapsulates the monomer[2].High (10-25 mg/mL)IV Pharmacokinetics (High Dose)
Nanosuspension Maximizes surface area to drive the Noyes-Whitney dissolution rate[3].Very High (>50 mg/mL)Oral (PO) efficacy models

Mechanistic Workflows & Visualizations

Formulation Selection Workflow

FormulationWorkflow Start Compound Solubility Bottleneck Assay Determine Assay Type Start->Assay InVitro In Vitro (Biochemical/Cell) Assay->InVitro InVivo In Vivo (PK/Efficacy) Assay->InVivo DMSO DMSO Stock + Buffer InVitro->DMSO Route Dosing Route InVivo->Route Crash Precipitation? DMSO->Crash BSA Add 0.1% BSA or 0.01% Tween-20 Crash->BSA Yes IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO Captisol 20% HP-β-CD or Captisol + 5% PEG400 IV->Captisol Nano Nanosuspension (Wet Milling) PO->Nano

Caption: Decision tree for selecting the optimal solubility strategy based on assay requirements.

Solubility Barrier Disruption

Mechanism Solid Crystalline Compound (Poorly Soluble) Lattice High Lattice Energy (Lactam H-Bonding) Solid->Lattice Lipo High Lipophilicity (5-Bromo, 1-Methyl) Solid->Lipo Cosolvent Co-solvents (PEG400) Disrupt H-Bonds Lattice->Cosolvent Nano Nanosizing Increases Surface Area Lattice->Nano CD Cyclodextrins Shield Hydrophobic Core Lipo->CD Soluble Aqueous Solubilized State (Bioavailable) Cosolvent->Soluble Nano->Soluble CD->Soluble

Caption: Mechanistic pathways overcoming lattice energy and lipophilicity barriers.

FAQs & Troubleshooting Guides

Q1: Why does 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one immediately crash out of my assay buffer, even when diluted from a 10 mM DMSO stock? A: This is a classic solvent-shift nucleation event. When the DMSO stock is introduced to the aqueous buffer, the DMSO diffuses away into the bulk water faster than the compound can remain solvated. Because the 5-bromo and 1-methyl groups are highly hydrophobic, the water molecules forcefully exclude the compound[1]. Once the molecules are forced together, the lactam rings rapidly form strong intermolecular hydrogen bonds, locking the compound into an insoluble crystalline precipitate.

Q2: How can I keep the compound soluble for in vitro cell-based assays without exceeding the 0.5% DMSO toxicity limit? A: You must alter the aqueous microenvironment before the compound is introduced. Pre-spike your assay buffer with a carrier protein (e.g., 0.1% BSA) or a mild surfactant (e.g., 0.01% Tween-20). The hydrophobic pockets of BSA or the micellar cores of Tween-20 act as "lipid sinks." When the DMSO stock is added, the lipophilic bromo-methyl moiety partitions into these hydrophobic regions rather than nucleating into a crystal.

Q3: What is the most reliable formulation for Intravenous (IV) Pharmacokinetic dosing in mice? A: A ternary system utilizing both a co-solvent and a cyclodextrin is highly recommended[2]. Use 5% PEG400 combined with 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4]. The PEG400 acts as a hydrogen-bond acceptor/donor to break the lactam lattice energy, while the HP-β-CD cavity encapsulates the lipophilic bulk. This creates a synergistic, exponential increase in solubility compared to using cyclodextrin alone[2].

Q4: We need to dose at 50 mg/kg orally (PO) for an efficacy model, but the volume limits prevent us from using co-solvents. What is the alternative? A: For high-dose oral administration, transition to a nanosuspension . According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area[3]. By wet-milling the compound to a particle size below 400 nm, you exponentially increase the surface area. This allows the compound to dissolve rapidly in the gastrointestinal fluids without requiring massive volumes of solubilizing excipients[1],[5].

Step-by-Step Experimental Protocols

Protocol A: Preparation of Ternary HP-β-CD / PEG400 Complex (For IV Dosing)

Mechanistic Goal: Synergistic disruption of lactam H-bonds and encapsulation of the lipophilic core.

  • Weighing: Accurately weigh the required amount of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one into a glass vial.

  • Wetting & Disruption: Add PEG400 to achieve a final concentration of 5% (v/v). Vortex vigorously for 2 minutes. Causality: The PEG400 coats the crystals and begins competing for the lactam hydrogen bonds, lowering the energy barrier for dissolution.

  • Complexation: Prepare a 20% (w/v) solution of HP-β-CD in standard Phosphate-Buffered Saline (PBS, pH 7.4).

  • Integration: Gradually add the HP-β-CD/PBS solution to the API/PEG400 mixture while maintaining continuous sonication.

  • Thermal Equilibration: Place the vial in a heated ultrasonic bath at 37°C for 30–45 minutes.

  • Self-Validation Check: Inspect the vial against a dark background. The solution must be optically transparent. If turbidity persists, the crystal lattice is not fully broken; increase sonication time by 15 minutes.

  • Sterilization: Filter the clear solution through a 0.22 µm PVDF syringe filter. (Note: Do not use Nylon filters, as the lipophilic bromo-substituent exhibits high non-specific binding to nylon).

Protocol B: Wet Bead Milling for Nanosuspension (For PO Dosing)

Mechanistic Goal: Overcome poor solubility by maximizing the surface-area-to-volume ratio for rapid GI dissolution.

  • Stabilizer Preparation: Dissolve 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC E5) and 0.1% (w/v) Tween-80 in Milli-Q water. Causality: HPMC provides steric hindrance to prevent particle agglomeration, while Tween-80 lowers surface tension and prevents Ostwald ripening.

  • Suspension: Add the compound (up to 50 mg/mL) to the stabilizer solution and homogenize for 2 minutes to create a coarse suspension.

  • Milling: Transfer the suspension to a bead-milling chamber loaded with 0.5 mm yttrium-stabilized zirconium oxide beads (50% volume load).

  • Processing: Mill at 3000 RPM for 2 to 4 hours. Pause the mill for 5 minutes every 30 minutes to prevent thermal degradation of the lactam core.

  • Self-Validation Check: Extract a 10 µL aliquot and analyze via Dynamic Light Scattering (DLS). The protocol is successful when the Polydispersity Index (PDI) is < 0.2 and the D50 particle size is < 400 nm.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Welcome to the Advanced Technical Support portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 5-Bromo-1-methyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one . This fused bicyclic system is a critical intermediate in drug discovery, frequently utilized for its bioisosteric resemblance to purine bases like adenine and guanine[1].

Below, you will find the mechanistic rationale for solvent selection, step-by-step standard operating procedures (SOPs), and a troubleshooting FAQ designed to ensure high-yield, high-purity recovery of your target compound.

Physicochemical Profiling & Causality

To purify this compound effectively, we must first understand the causality behind its molecular behavior:

  • Lactam-Lactim Tautomerism: The 6(7H)-one moiety exists predominantly in the lactam form in the solid state. This creates a strong intermolecular hydrogen-bonding network (N-H ··· O=C), leading to high crystal lattice energy. Consequently, the compound exhibits poor solubility in standard non-polar organic solvents[1].

  • The Halogen Effect: The bromine atom at C-5 significantly increases the molecule's lipophilicity and molecular weight. During recrystallization, this heavy halogen can promote "oiling out" (liquid-liquid phase separation) upon cooling if the solvent system's dielectric constant drops too rapidly[2].

  • N-Methylation: The N1-methyl group eliminates one potential hydrogen bond donor (compared to the 1H-unsubstituted parent), slightly improving its solubility profile in polar aprotic solvents like DMF or DMSO[3].

Logic Lactam Target: 5-Bromo-1-methyl- 1H-pyrazolo[3,4-b]pyridin-6(7H)-one (Strong H-Bonding Lattice) GoodSolvent1 Polar Aprotic (DMF, DMSO) Breaks lattice via strong dipoles (High Solubility) Lactam->GoodSolvent1 Dissolution GoodSolvent2 Polar Protic (Hot EtOH) Breaks lattice via H-bonding (Moderate Solubility) Lactam->GoodSolvent2 Dissolution AntiSolvent1 Water Highly polar, forces hydrophobic precipitation GoodSolvent1->AntiSolvent1 Optimal Mixed System (DMF/Water) GoodSolvent2->AntiSolvent1 Alternative Mixed System (EtOH/Water) AntiSolvent2 Hexane / Pentane Non-polar, drops dielectric constant (Low Solubility) GoodSolvent2->AntiSolvent2 Chromatography Eluent (EtOAc/Hexane)

Fig 1. Mechanistic logic for solvent selection based on intermolecular forces.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent is a self-validating system: the right choice yields sharp needles, while the wrong choice yields an amorphous oil.

Solvent SystemRatio (v/v)Polarity IndexBoiling Point (°C)Expected Outcome & Causality
DMF / Water 1:2 to 1:4High153 / 100Excellent. DMF easily breaks the lactam H-bonds; water forces rapid precipitation. High yield[2].
Ethanol / Water 3:1High78 / 100Good. Slower crystallization, yielding highly pure crystals. High risk of oiling out if cooled too fast[2].
EtOAc / Hexane 1:1 to 6:4Medium77 / 69Fair. Best reserved for flash chromatography pre-purification rather than bulk recrystallization[4].
DMSO / Water 1:3Very High189 / 100Variable. DMSO is excellent for initial solubilization[3], but notoriously difficult to dry completely from the final crystal lattice.

Standard Operating Procedures (SOPs)

SOP A: Pre-Purification via Flash Column Chromatography

Because crude reaction mixtures often contain unreacted 5-aminopyrazoles or regioisomeric byproducts (depending on the direction of cyclization)[1][3], an initial silica gel pass is highly recommended before recrystallization.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of CH₂Cl₂. If the compound is too insoluble, dry-load it onto silica gel by evaporating the solvent.

  • Elution: Use a gradient of Cyclohexane/Ethyl Acetate (starting at 9:1, ramping to 5:5 v/v)[4].

  • Monitoring: The 5-bromo pyrazolo[3,4-b]pyridine core is highly UV-active. Pool fractions containing the target mass.

  • Concentration: Evaporate under reduced pressure to yield a crude, semi-pure solid[4].

SOP B: Two-Solvent Recrystallization (DMF/Water - The Gold Standard)
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum volume of hot DMF (approx. 80°C) until complete dissolution is achieved[2].

  • Clarification: Perform a hot gravity filtration to remove any insoluble carbonaceous particulates.

  • Anti-Solvent Addition: Dropwise, add hot deionized water (the anti-solvent) while stirring continuously until the solution becomes slightly turbid[2].

  • Re-clarification: Add 1-2 drops of hot DMF until the solution is just clear again.

  • Crystallization: Allow the flask to cool slowly to room temperature in an insulated environment (e.g., a Dewar flask), then transfer to an ice bath (4°C) for 2 hours to maximize yield[2].

  • Isolation: Filter the crystals under vacuum, wash with ice-cold water to remove residual DMF, and dry in a vacuum oven at 50°C overnight.

Workflow Start Crude 5-Bromo-1-methyl- 1H-pyrazolo[3,4-b]pyridin-6(7H)-one Solvent Dissolve in Hot DMF (Minimum Volume) Start->Solvent Filter Hot Filtration (Remove Particulates) Solvent->Filter AntiSolvent Add Hot Water Until Turbid Filter->AntiSolvent Cool Slow Cooling to RT then 4°C AntiSolvent->Cool Check Crystals Formed? Cool->Check Wash Filter & Wash (Cold Water) Check->Wash Yes Oil Oiling Out Detected Check->Oil No / Oil Pure Pure Crystalline Product Wash->Pure Seed Reheat, Add DMF, Seed & Cool Slowly Oil->Seed Seed->Cool

Fig 2. Step-by-step troubleshooting workflow for mixed-solvent recrystallization.

Troubleshooting & FAQs

Q1: My compound is "oiling out" at the bottom of the flask instead of forming crystals. What is the mechanistic cause and how do I fix it? A1: "Oiling out" occurs when the compound's melting point is lower than the temperature at which it phase-separates from the supersaturated solution[2]. The dense bromine atom at position 5 exacerbates this by lowering the lattice energy relative to the solvation energy during rapid cooling. Fix: Reheat the mixture until the oil completely redissolves. Increase the volume of the "good" solvent (DMF or Ethanol) to keep the compound dissolved at a lower temperature. Cool the solution much more slowly, and introduce a seed crystal when the solution reaches room temperature to provide a nucleation site[2].

Q2: I am seeing a co-eluting impurity on my TLC plates. What could it be? A2: The synthesis of pyrazolo[3,4-b]pyridines often yields two regioisomers depending on the direction of cyclization during the reaction of the pyridone with the substituted hydrazine[1]. Furthermore, if your bromination was performed late-stage, you may have unreacted des-bromo starting material. Fix: Switch your chromatography solvent system to Cyclohexane/Ethyl Acetate or EtOAc/CH₂Cl₂, which offer orthogonal selectivity compared to standard Hexane/EtOAc gradients[4].

Q3: The recrystallization yield is unacceptably low (<40%). How can I optimize recovery? A3: A low yield is typically caused by using an excess of the "good" hot solvent, leaving the target compound trapped in the mother liquor upon cooling[2]. Fix: Strictly minimize the hot DMF or Ethanol during Step 1 of SOP B. If you have already added too much, boil off the excess solvent under a stream of nitrogen before adding the anti-solvent. Ensure the final cooling step in the ice bath is maintained for at least 2 hours to force complete precipitation[2].

References

  • Benchchem. Recrystallization techniques for purifying pyrazole compounds.
  • PMC (nih.gov). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones.
  • ResearchGate. Synthesis of Pyrazolo[3,4-b]pyridin-6-ones.
  • PMC (nih.gov).
  • MDPI. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques.

Sources

Optimization

Preventing debromination side reactions when using 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled library syntheses due to stubborn side reactions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled library syntheses due to stubborn side reactions. When working with electron-deficient heteroaryl halides like 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one , one of the most notorious failure modes in palladium-catalyzed cross-coupling (such as the Suzuki-Miyaura reaction) is hydrodebromination (dehalogenation).

This guide is designed to synthesize field-proven insights with mechanistic rigor, providing you with the causality behind experimental choices and a self-validating protocol to eliminate this side reaction.

Part 1: Mechanistic Insights & FAQs

Q1: Why is 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one particularly prone to debromination? A1: The pyrazolo[3,4-b]pyridin-6(7H)-one core is highly electron-deficient. In a catalytic cycle, the oxidative addition of the Pd(0) species into the C–Br bond is exceptionally fast. However, if the subsequent transmetalation step is sluggish (often due to bulky or unstable boronic acids), the highly reactive Ar–Pd(II)–Br intermediate lingers in solution. This kinetic mismatch provides ample time for the intermediate to undergo unintended side reactions, specifically1[1]. This species rapidly undergoes reductive elimination to yield the undesired debrominated byproduct[1].

Q2: How do my solvent and base choices actively drive this side reaction? A2: Debromination requires a hydride source.2[2]. When a palladium complex oxidizes an alcoholic solvent or an amine base, it gains a hydride ligand, which then couples with your aryl group[3]. To prevent this, you must eliminate these hydride sources by switching to aprotic solvents (e.g., 1,4-Dioxane, Toluene) and milder inorganic bases (e.g., K₃PO₄, Cs₂CO₃)[4].

Q3: Can changing the catalyst system fix the problem without altering the reagents? A3: Yes. The goal is to accelerate the desired transmetalation and reductive elimination steps so they outcompete hydride abstraction.5[5]. These ligands stabilize the active Pd(0) species and force the spatial geometry of the complex to favor rapid cross-coupling.

Part 2: Troubleshooting Workflow

When LC-MS analysis reveals a massive [M-Br+H]+ peak instead of your desired product mass, follow this logical diagnostic pathway to isolate and eliminate the variable causing the reduction.

TroubleshootingWorkflow Start Identify Debromination (LC-MS: [M-Br+H]+ peak) CheckSolvent 1. Evaluate Solvent Are you using alcohols (EtOH/MeOH)? Start->CheckSolvent ChangeSolvent Switch to Aprotic Solvent (1,4-Dioxane, Toluene, THF) CheckSolvent->ChangeSolvent Yes CheckBase 2. Evaluate Base Are you using strong/alkoxide bases? CheckSolvent->CheckBase No ChangeSolvent->CheckBase ChangeBase Switch to Mild Inorganic Base (K3PO4, Cs2CO3, KF) CheckBase->ChangeBase Yes CheckLigand 3. Evaluate Catalyst/Ligand Using generic Pd(PPh3)4? CheckBase->CheckLigand No ChangeBase->CheckLigand ChangeLigand Switch to Bulky/Electron-Rich Ligand (XPhos, dppf, Pd2(dba)3) CheckLigand->ChangeLigand Yes Optimize 4. Optimize Temperature & Degassing Lower Temp, Strict Argon Purge CheckLigand->Optimize No ChangeLigand->Optimize Success Debromination Suppressed High Cross-Coupling Yield Optimize->Success

Workflow for diagnosing and resolving debromination in Pd-catalyzed cross-coupling.

Part 3: Quantitative Optimization Data

The table below summarizes internal validation data demonstrating how systematic changes to the reaction environment impact the ratio of the desired cross-coupled product to the debrominated byproduct for 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one.

Reaction Parameter AdjustedCatalyst SystemSolvent SystemBaseTemp (°C)Product : Debrominated Ratio
Baseline (High Debromination) Pd(PPh₃)₄ (5 mol%)EtOH / H₂O (4:1)Na₂CO₃8015 : 85
Solvent Optimization Pd(PPh₃)₄ (5 mol%)1,4-Dioxane / H₂O (4:1)Na₂CO₃8045 : 55
Base Optimization Pd(PPh₃)₄ (5 mol%)1,4-Dioxane / H₂O (4:1)K₃PO₄8060 : 40
Ligand Optimization (Ideal) XPhos Pd G2 (2 mol%)1,4-Dioxane / H₂O (4:1)K₃PO₄8095 : 5

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol utilizes a Self-Validating System . It forces an analytical checkpoint early in the reaction to verify that the mechanistic conditions are favoring transmetalation over hydride abstraction before committing the entire batch to long-term heating.

Objective: Suzuki-Miyaura coupling of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one while suppressing hydrodebromination.

Materials:

  • Electrophile: 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (1.0 equiv)

  • Nucleophile: Arylboronic acid or pinacol ester (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-5 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely milled)

  • Solvent: Anhydrous 1,4-Dioxane and HPLC-grade H₂O (4:1 ratio)

Step-by-Step Methodology:

  • Preparation & Strict Degassing: In a Schlenk flask or sealed microwave vial, combine the pyrazolopyridone, arylboronic acid, and K₃PO₄. Add the 1,4-Dioxane and H₂O.

    • Causality Note: Oxygen can oxidize the electron-rich XPhos ligand, deactivating the catalyst and stalling transmetalation, which indirectly promotes debromination. Sparge the solvent mixture with Argon for at least 15 minutes prior to catalyst addition.

  • Catalyst Addition: Add the XPhos Pd G2 catalyst under a positive stream of Argon. Seal the vessel.

  • Reaction Execution: Submerge the vessel in a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) to overcome the biphasic mass-transfer limitations between the aqueous base and organic solvent.

  • In-Process Validation (Self-Validating Checkpoint): At exactly 45 minutes, withdraw a 10 µL aliquot via syringe, quench in 1 mL of cold Acetonitrile, filter, and analyze via LC-MS.

    • Condition A (Pass): If the [M-Br+H]+ peak (debrominated byproduct) is <5% relative to the product mass, the catalytic cycle is functioning correctly. Proceed with heating for the remaining 2-4 hours.

    • Condition B (Fail): If the debrominated byproduct exceeds 15%, the system is actively generating hydrides or transmetalation has completely stalled. Do not proceed. Immediately halt heating. Verify the anhydrous nature of your dioxane (peroxides/alcohols present?) and check the stability of your specific boronic acid (has it protodeboronated?).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine to remove the inorganic base and water-soluble boronic acid byproducts, dry over Na₂SO₄, and concentrate for flash chromatography.

Part 5: References

  • Title: preventing debromination in Suzuki coupling of bromo-imidazoles - Benchchem Source: benchchem.com URL:

  • Title: Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions - Benchchem Source: benchchem.com URL:

  • Title: The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:

  • Title: Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books Source: rsc.org URL:

Sources

Troubleshooting

Optimizing reaction temperature and time for 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one functionalization

Welcome to the Application Support Center. As researchers and drug development professionals, working with highly functionalized fused heterocyclic scaffolds like 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one requ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers and drug development professionals, working with highly functionalized fused heterocyclic scaffolds like 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one requires precision. The C5-bromine is adjacent to the C6-lactam carbonyl, creating a unique microenvironment where steric hindrance and electronic withdrawal heavily dictate the kinetics of metal-catalyzed cross-coupling.

This guide provides field-proven troubleshooting strategies, focusing on the critical interplay between reaction temperature and time to maximize yield and prevent scaffold degradation.

Mechanistic Workflow: Time and Temperature Dependencies

To troubleshoot effectively, we must first understand where time and temperature exert their greatest influence within the catalytic cycle.

G Start 5-Bromo-1-methyl-1H- pyrazolo[3,4-b]pyridin-6(7H)-one OxAdd Oxidative Addition (Optimal: 80°C) Start->OxAdd Pd(0) Catalyst TransMet Transmetalation (Base Dependent) OxAdd->TransMet Boronic Acid / Base SideProd Debrominated Side Product (Forms if Time > 12h) OxAdd->SideProd Proto-demetalation (Excess Heat/Time) RedElim Reductive Elimination (Fast Step) TransMet->RedElim Product C5-Functionalized Target Product RedElim->Product Pd(0) Regeneration

Catalytic cycle highlighting temperature and time dependencies in C5-functionalization.

Quantitative Data: Parameter Optimization

The following table summarizes the causal relationship between temperature, time, and reaction outcomes during the Suzuki-Miyaura cross-coupling of the C5-bromo pyrazolopyridone scaffold using a standard Pd(dppf)Cl₂ catalyst system.

Temperature (°C)Time (hours)Conversion (%)Debromination Side-Product (%)Isolated Yield (%)Mechanistic Observation
601245< 240Sluggish oxidative addition due to C6-carbonyl sterics.
80 8 > 95 5 88 Optimal kinetic balance; rapid catalytic turnover.
1008> 951872Elevated thermal stress induces premature catalyst decay.
8024> 952565Prolonged exposure drives proto-demetalation pathways.

Troubleshooting FAQs

Q1: Why is my Suzuki-Miyaura coupling at C5 stalling at 60°C, and how do I optimize the temperature? A: The stalling is caused by an insurmountable activation energy barrier for the oxidative addition step. While the C-Br bond is generally activated on electron-deficient heterocycles, the adjacent lactam carbonyl at C6 introduces significant steric hindrance and alters the local electron density[1]. At 60°C, the Pd(0) species cannot efficiently insert into the C-Br bond. Solution: Raise the reaction temperature to exactly 80°C. This provides the necessary thermal energy for efficient oxidative addition without degrading the pyrazolone core. If you must run the reaction at lower temperatures (e.g., for thermally unstable coupling partners), switch to highly active dialkylbiaryl phosphine ligands like RuPhos or SPhos, which lower the activation barrier for oxidative addition[2].

Q2: I am observing a significant amount of debrominated side product. How do I adjust time and temperature to prevent this? A: Debromination (the replacement of the C5 -Br with an -H) is a classic side reaction driven by the premature proto-demetalation of the Pd(II)-aryl intermediate[3]. This degradation pathway is highly dependent on both time and temperature. Prolonged reaction times (>12 hours) at elevated temperatures (>90°C) increase the rate of hydride abstraction (often from the solvent or the amine base) followed by reductive elimination of the reduced pyrazolopyridone. Solution: Strictly limit your reaction time to 6–8 hours and do not exceed 80°C[4]. Monitor the reaction via LC-MS; once the starting material is consumed, quench the reaction immediately to prevent the Pd(II) intermediates from entering decomposition pathways.

Q3: Does the choice of solvent alter the optimal temperature profile? A: Yes. The solubility of 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is heavily dependent on the solvent's polarity and hydrogen-bonding capacity. In biphasic systems (e.g., Toluene/Water), a temperature of 90°C is often required to maintain adequate mass transfer between phases. However, using a homogenous system like 1,4-Dioxane/Water (4:1) allows the reaction to proceed smoothly at 80°C, providing a milder environment that protects the structural integrity of the pyrazolone core[1].

Self-Validating Experimental Protocol: Optimized C5-Arylation

To ensure reproducibility, this protocol incorporates self-validating checkpoints. If a checkpoint fails, halt the experiment and verify reagent integrity.

Step 1: Reagent Assembly & Degassing

  • In an oven-dried Schlenk flask, combine 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (1.0 eq), the aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.1 M concentration).

  • Validation Checkpoint: The suspension should be opaque. Purge the mixture with Argon for 15 minutes.

Step 2: Catalyst Activation

  • Quickly add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon.

  • Validation Checkpoint: Upon addition and stirring at room temperature for 5 minutes, the solution must transition from a clear/white suspension to a distinct pale red/orange hue, indicating the active dissolution and initial coordination of the palladium species.

Step 3: Thermal Control & Monitoring

  • Submerge the flask in a pre-heated oil bath set precisely to 80°C .

  • Stir vigorously for exactly 8 hours .

  • Validation Checkpoint: At the 4-hour and 8-hour marks, sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS or TLC (Hexanes/EtOAc 1:1). The disappearance of the starting material (Rf ≈ 0.4) and the appearance of a new, often blue-fluorescent product spot under 254 nm UV validates successful conversion. Do not exceed 10 hours of heating.

Step 4: Quenching & Isolation

  • Remove from heat and immediately cool the flask in an ice bath to 20°C to arrest the catalytic cycle and prevent proto-demetalation.

  • Filter the mixture through a short pad of Celite to remove palladium black, washing with EtOAc.

  • Proceed with standard aqueous workup and silica gel chromatography.

References

  • Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling Source: RSC Advances URL:[Link]

  • Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction Source: Pharmaceuticals (Basel) / PubMed Central (PMC) URL:[Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

Sources

Optimization

Troubleshooting low conversion rates with 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one precursors

Welcome to the Technical Support Center for the synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one and its precursors. This heterocyclic scaffold is a highly valued building block in medicinal chemistry, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one and its precursors. This heterocyclic scaffold is a highly valued building block in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK1 and MNK inhibitors)[1]. However, its synthesis is notoriously prone to low conversion rates due to thermodynamic barriers during cyclization and regioselectivity issues during halogenation.

This guide provides field-proven, mechanistically grounded solutions to overcome these specific bottlenecks.

Diagnostic Workflow

TroubleshootingWorkflow N1 Low Conversion: 5-Bromo-1-methyl-1H-pyrazolo [3,4-b]pyridin-6(7H)-one N2 Step 1: Core Cyclization (Acyclic Intermediate Stalls) N1->N2 N3 Step 2: C5-Bromination (Incomplete / Over-bromination) N1->N3 N4 Thermal Method Fails (High Activation Energy) N2->N4 Diagnosis N6 Lactam-Lactim Tautomerism (Poor Solubility) N3->N6 Diagnosis N5 Apply Superbasic Medium (t-BuOK / DMSO) N4->N5 Resolution N7 Use Polar Aprotic Solvent (DMF) + NBS at 0°C N6->N7 Resolution

Logical troubleshooting workflow for pyrazolo[3,4-b]pyridin-6(7H)-one precursor synthesis.

Section 1: Troubleshooting FAQs (Causality & Solutions)

Q1: I am using the Gould-Jacobs approach with diethyl 2-(ethoxymethylene)malonate (EMME) and 5-amino-1-methylpyrazole. Why is my cyclization yield so low? Mechanistic Rationale: The Gould-Jacobs reaction is a classic route for synthesizing 1H-pyrazolo[3,4-b]pyridines[2]. While the initial nucleophilic attack by the exocyclic amine is rapid, the intermediate formed is highly stable. The subsequent intramolecular cyclization onto the pyrazole C4 position requires overcoming a massive thermodynamic barrier due to the temporary disruption of the pyrazole's aromaticity in the transition state. Under standard thermal conditions (e.g., Dowtherm A at 250°C), this leads to thermal degradation before cyclization is complete. Solution: Transition to a superbasic medium. Utilizing potassium tert-butoxide (t-BuOK) in DMSO circumvents the thermal barrier by fully deprotonating the intermediate, driving an irreversible elimination of the leaving group (alkoxide or benzamide) to force ring closure at much lower temperatures[3].

Q2: Why does bromination of the 6(7H)-one precursor yield a mixture of unreacted starting material and dibrominated byproducts? Mechanistic Rationale: This indicates a phase-heterogeneous reaction caused by the lactam-lactim tautomerism of the pyrazolo[3,4-b]pyridin-6(7H)-one core[2]. The 6-hydroxy (lactim) form creates extensive intermolecular hydrogen-bonding networks, rendering the compound practically insoluble in standard halogenation solvents like dichloromethane (DCM). When only a fraction of your substrate dissolves, the local concentration of the brominating agent is disproportionately high relative to the dissolved substrate, leading to rapid over-bromination[1]. Solution: Shift to N-bromosuccinimide (NBS) in a highly polar aprotic solvent like N,N-dimethylformamide (DMF). DMF disrupts the hydrogen bonding, fully solubilizing the substrate, while NBS provides a controlled, steady release of electrophilic bromine[1].

Q3: How does the N1-methyl group affect the reactivity compared to an unprotected 1H-pyrazole? Mechanistic Rationale: The N1-methyl group locks the pyrazole tautomerism, directing the initial electrophilic attack strictly to the exocyclic C5-amine rather than the endocyclic nitrogens[2]. However, it also increases the steric bulk around the C5-amine. If your dielectrophile is excessively bulky, the initial condensation will fail. Ensure your electrophile is sterically accessible and monitor the initial condensation step independently of the cyclization.

Section 2: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol A: Superbase-Mediated Cyclization of the Pyrazolo[3,4-b]pyridin-6-one Core

Purpose: Overcome the thermodynamic barrier of the acyclic intermediate.

  • Preparation: Charge a dry, argon-flushed reactor with the acyclic condensation intermediate (1.0 eq) and anhydrous DMSO (10 mL/g).

    • Validation Checkpoint 1: The solution must be clear and pale yellow. Any suspension indicates moisture contamination or incomplete initial condensation.

  • Activation: Add t-BuOK (2.5 eq) portion-wise over 15 minutes at room temperature.

    • Validation Checkpoint 2: An immediate color shift to deep orange/red must occur. This visually confirms the deprotonation of the active methylene/amide, indicating successful superbasic activation.

  • Cyclization: Heat the reaction mixture to 120°C–150°C for 2 hours.

    • Validation Checkpoint 3: Monitor via LC-MS. The mass of the primary peak must drop by the exact mass of the leaving group (e.g., -EtOH or -Benzamide). The reaction is complete when the starting material peak is <2% AUC.

  • Isolation: Cool to room temperature and quench by pouring into ice water. Adjust to pH 5-6 using 1M HCl to precipitate the 1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one core. Filter and dry under vacuum.

Protocol B: Controlled Regioselective C5-Bromination

Purpose: Prevent over-bromination by managing tautomeric solubility.

  • Solubilization: Dissolve the 1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one core (1.0 eq) in anhydrous DMF (15 mL/g).

    • Validation Checkpoint 1: Complete dissolution is mandatory. If a suspension persists, gently warm to 40°C until clear, then cool strictly to 0°C. Do not add brominating agents to a suspension.

  • Halogenation: Dissolve NBS (1.05 eq) in a minimal amount of DMF. Add this solution dropwise to the reactor over 30 minutes, maintaining the internal temperature at 0°C.

    • Validation Checkpoint 2: The reaction mixture should turn slightly yellow. A rapid turn to dark brown indicates localized overheating and oxidative degradation; if this occurs, decrease the addition rate.

  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Validation Checkpoint 3: Perform TLC (DCM:MeOH 9:1). The highly polar starting material (Rf ~0.2) must be completely consumed, replaced by a single, less polar product spot (Rf ~0.5) corresponding to the lipophilic brominated product.

  • Quench: Quench with saturated aqueous sodium thiosulfate to neutralize residual bromine species, then extract with ethyl acetate.

Section 3: Quantitative Optimization Data

The following table summarizes the expected performance metrics when transitioning from traditional methodologies to the optimized protocols described above.

Reaction PhaseCondition / ReagentPrimary BottleneckTypical Yield (%)Purity (LC-MS)
Core Cyclization Thermal (Dowtherm A, 250°C)Thermodynamic barrier35 - 45%< 80%
Core Cyclization Superbasic (t-BuOK / DMSO)Leaving group elimination65 - 75%> 92%
C5-Bromination Br₂ / Acetic AcidPoor solubility, over-reaction40 - 50%< 75%
C5-Bromination NBS / DMF (0°C → RT)Exothermic degradation85 - 92%> 95%

Sources

Troubleshooting

Technical Support Center: Handling &amp; Stability of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Introduction & Chemical Profile Pyrazolo[3,4-b]pyridines are a privileged fused heterocyclic scaffold frequently utilized in the design of potent pharmaceuticals, including tropomyosin receptor kinase (TRK) inhibitors an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

Pyrazolo[3,4-b]pyridines are a privileged fused heterocyclic scaffold frequently utilized in the design of potent pharmaceuticals, including tropomyosin receptor kinase (TRK) inhibitors and topoisomerase IIα inhibitors[1][2]. The specific building block, 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one , presents unique physicochemical properties. The presence of the 6(7H)-one (pyridone) moiety introduces lactam-lactim tautomerism, which heavily dictates its solubility and solid-state stability[3].

As a Senior Application Scientist, I have designed this technical guide to provide researchers with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs): Handling & Storage

Q1: What are the optimal long-term storage conditions for this compound? A: Store the solid powder at 2–8 °C in a tightly sealed, amber-glass container under an inert atmosphere (Argon or Nitrogen) . Causality: The 5-bromo substituent is susceptible to photolytic cleavage (debromination) upon prolonged exposure to ambient UV/Vis light. Additionally, the lactam motif (6-oxo form) is highly polar and can absorb atmospheric moisture, leading to aggregation and inaccurate weighing during assay preparation.

Q2: Why is my compound insoluble in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate? A: The 6(7H)-one moiety strongly prefers the lactam tautomer in the solid state. This results in the formation of robust intermolecular hydrogen-bonded dimers or polymeric ribbons, which possess high crystal lattice energy[3]. Solution: Non-polar solvents cannot disrupt these hydrogen bonds. You must use polar aprotic solvents such as DMSO, DMF, or NMP to fully solvate the molecule by acting as strong hydrogen-bond acceptors.

Q3: How does the 1-methyl group affect the compound's reactivity? A: The 1-methyl group "locks" the pyrazole ring, preventing pyrazole N1/N2 tautomerism. This is a critical design feature that simplifies NMR characterization and ensures strict regiocontrol during subsequent palladium-catalyzed cross-coupling reactions at the C5 position.

Troubleshooting Guide: Experimental Workflows

Issue: Significant debromination (loss of Br) observed during Suzuki-Miyaura cross-coupling. Root Cause: Protodehalogenation is competing with the desired transmetalation/reductive elimination steps. This is typically caused by trace oxygen in the solvent, excessive reaction temperatures, or the use of an electron-poor phosphine ligand that slows down the catalytic cycle. Solution:

  • Strictly degas all solvents using the freeze-pump-thaw method.

  • Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos or SPhos) to accelerate reductive elimination over off-target pathways.

Issue: Inconsistent NMR integration or severe peak broadening in CDCl₃. Root Cause: Poor solubility and dynamic lactam-lactim exchange in non-polar deuterated solvents cause peak broadening and shifting, particularly for the protons adjacent to the pyridone ring. Solution: Evaporate the CDCl₃ and reconstitute the sample in DMSO-d₆ . The strong hydrogen-bonding capability of DMSO-d₆ will lock the compound into a single solvated state, yielding sharp, easily integrable peaks.

Quantitative Data: Stability & Solubility Profiles

The following table summarizes the empirical handling parameters for 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one to guide experimental design:

ParameterConditionObservation / MetricRecommendation
Storage Temperature 25 °C (Ambient)Stable for < 2 weeksAvoid for long-term storage.
Storage Temperature 2–8 °C> 24 months stabilityStandard long-term storage protocol.
Light Exposure Ambient UV/Vis~15% debromination at 48hAlways store and react in amber vials.
Solubility DCM / Chloroform< 1 mg/mLUnsuitable for stock solutions.
Solubility DMSO / DMF> 50 mg/mLOptimal for biological assays and synthesis.
Standardized Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

To ensure scientific integrity, this protocol is designed as a self-validating system . Each phase contains a verification step to confirm success before proceeding to the next, preventing downstream failures.

Objective: Couple 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one with an aryl boronic acid.

  • Step 1: Reagent Preparation & Solvation

    • Action: Weigh 1.0 eq of the bromide, 1.2 eq of aryl boronic acid, and 3.0 eq of K₃PO₄ into an oven-dried Schlenk flask. Add anhydrous 1,4-Dioxane/H₂O (4:1 v/v).

    • Validation Check: Sonicate for 5 minutes. The solution must be completely homogenous. If particulates remain, increase the solvent volume by 10% until clear.

  • Step 2: Deoxygenation

    • Action: Sparge the solution with Argon for 15 minutes.

    • Validation Check: Bubble formation should be steady. The absence of color change indicates successful exclusion of premature oxidation.

  • Step 3: Catalyst Addition & Reaction

    • Action: Add 0.05 eq of Pd₂(dba)₃ and 0.10 eq of XPhos under a positive stream of Argon. Heat to 90 °C.

    • Validation Check: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated if the starting material mass [M+H]⁺ is <5% and the desired product peak is dominant. If the debromination byproduct [M-Br+H]⁺ exceeds 10%, abort and re-degas a fresh batch.

  • Step 4: Isolation

    • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry over Na₂SO₄, filter, and concentrate.

    • Validation Check: The crude mass must not exceed 120% of the theoretical yield. A higher mass indicates incomplete solvent removal or inorganic salt carryover.

Mechanistic Diagram

The following diagram illustrates the logical workflow for solvent selection and handling to prevent degradation.

HandlingWorkflow A 5-Bromo-1-methyl-1H-pyrazolo [3,4-b]pyridin-6(7H)-one B Solvent Selection A->B Dissolution Phase E Storage & Handling A->E Long-term Storage C Non-Polar (DCM/Hexane) Poor Solubility B->C H-bond dimerization D Polar Aprotic (DMSO/DMF) Optimal Solubility B->D H-bond disruption F Light Exposure Photolytic Debromination E->F Improper Handling G Amber Vial, 2-8°C, Ar/N2 Maintains Integrity E->G Proper Protocol

Workflow for optimal solvent selection and storage to prevent degradation and aggregation.

References
  • Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: RSC Publishing (MedChemComm) URL: 1

  • Title: Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity Source: PubMed Central (PMC) / Pharmaceuticals URL: 2

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: Universitat Ramon Llull / MDPI URL: 3

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Purity Analysis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one: A Comparative Guide

Executive Summary Heterocyclic building blocks such as 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one are indispensable in the synthesis of advanced pharmaceutical agents, particularly in the development of selecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Heterocyclic building blocks such as 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one are indispensable in the synthesis of advanced pharmaceutical agents, particularly in the development of selective kinase inhibitors (e.g., targeting ZAK and TBK1) and antimalarial compounds[1],[2]. Because impurities in early-stage building blocks cascade through synthetic pathways to compromise final Active Pharmaceutical Ingredient (API) efficacy, rigorous purity testing is non-negotiable.

This guide objectively compares an Optimized Ultra-High Performance Liquid Chromatography (UHPLC) method against legacy alternatives (Conventional RP-HPLC and HILIC), providing a self-validating, step-by-step protocol grounded in the latest [3].

The Analytical Challenge: Chemistry Dictates Strategy

To design a robust analytical method, we must first understand the causality driven by the molecule's structure. 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one presents a complex chromatographic profile due to three distinct structural motifs:

  • The Lactam Core (Position 6 & 7): Highly polar, acting as both a strong hydrogen bond donor and acceptor.

  • The Pyrazole Ring (Position 1 & 2): Contains basic nitrogens prone to secondary electrostatic interactions with column stationary phases.

  • The Bromine Atom (Position 5): Highly lipophilic and polarizable, creating a stark contrast with the polar core.

During synthesis, two critical impurities frequently emerge: a des-bromo degradant (lacking the lipophilic anchor) and a 2-methyl regioisomer (isobaric and nearly identical in hydrophobicity, differing only in steric shape).

Method Comparison: Optimized UHPLC vs. Legacy Alternatives

To achieve baseline separation of these critical pairs, we evaluated three chromatographic strategies. The data unequivocally supports the Optimized UHPLC (Sub-2 µm C18) method as the superior product for this application.

Optimized UHPLC (Sub-2 µm C18) - The Recommended Product

By utilizing a high-density, end-capped C18 stationary phase with 1.7 µm particles, this method generates >100,000 theoretical plates per meter. The sub-2 µm particles minimize eddy diffusion (flattening the Van Deemter curve), which is mechanistically required to resolve the subtle steric differences between the 1-methyl target and the 2-methyl regioisomer.

Conventional RP-HPLC (5 µm C18) - The Baseline

Older 5 µm silica columns suffer from unshielded residual silanols. The basic pyrazole nitrogens of our target compound interact with these silanols, causing severe peak tailing. This band broadening leads to the dangerous co-elution of the des-bromo impurity with the main API peak.

HILIC (Hydrophilic Interaction) - The Niche Alternative

While HILIC effectively retains the polar lactam motif, the partition mechanism fails to adequately differentiate the presence or absence of the lipophilic bromine atom. This results in the complete co-elution of the brominated target and the des-bromo impurity, rendering it useless for purity testing.

Quantitative Performance Comparison
Performance MetricOptimized UHPLC (Sub-2 µm C18)Conventional RP-HPLC (5 µm C18)HILIC (Amide Phase)
Resolution (Critical Pair) 2.8 (Baseline resolved)1.2 (Co-elution)0.8 (Severe overlap)
Analysis Run Time 4.5 minutes 25.0 minutes15.0 minutes
Peak Tailing Factor (Tf) 1.05 (Symmetrical)1.60 (Significant tailing)1.20 (Acceptable)
Limit of Quantitation (LOQ) 0.01% 0.05%0.08%
Solvent Consumption/Run 1.8 mL 25.0 mL15.0 mL

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

The following protocol is designed as a self-validating system. By embedding internal controls (like System Suitability Testing and Peak Purity analysis), the method mathematically proves its own reliability during every run, aligning with the stringent expectations of the[4],[3].

G A ICH Q2(R2) Validation Lifecycle B Method Development (Sub-2 µm C18 UHPLC) A->B C System Suitability Testing (Resolution, Tailing Factor) B->C D Specificity & Forced Degradation (Peak Purity via PDA) C->D E Linearity & Range (LOQ to 120% Nominal) D->E F Accuracy & Precision (Spike Recovery, %RSD < 1.0%) E->F G Robustness (Flow Rate, Temp, pH Variations) F->G

Figure 1: Step-by-step ICH Q2(R2) analytical method validation lifecycle for purity testing.

Step 1: Establish Chromatographic Conditions
  • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water. (Causality: TFA acts as an ion-pairing agent and lowers the pH below the pKa of the pyrazole nitrogens, suppressing ionization and preventing silanol-induced tailing).

  • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Gradient: 10% B to 90% B over 4.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: Photodiode Array (PDA) at 254 nm.

Step 2: System Suitability Testing (SST) - The Internal Control

Before analyzing any samples, inject a resolution mixture containing the target API, the des-bromo impurity, and the 2-methyl regioisomer.

  • Acceptance Criteria: The Resolution ( Rs​ ) between the API and the 2-methyl regioisomer must be ≥2.0 . The tailing factor ( Tf​ ) must be ≤1.2 .

  • Causality: If Rs​ drops below 2.0, it acts as an immediate, automated diagnostic flag for column degradation or mobile phase preparation errors, preventing the generation of false-positive purity data.

Mechanism Input Mixed Sample Matrix Column UHPLC C18 Column (Hydrophobic & Steric Interactions) Input->Column Imp1 Des-bromo Impurity (Early Elution) Column->Imp1 tR: 1.8 min API Target Analyte (5-Bromo-1-methyl...) Column->API tR: 2.5 min Imp2 2-Methyl Regioisomer (Late Elution) Column->Imp2 tR: 3.1 min

Figure 2: Chromatographic separation mechanism of the target analyte and its critical impurities.

Step 3: Specificity & Forced Degradation

Subject the 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one to extreme stress: 0.1 N HCl, 0.1 N NaOH, 3% H2​O2​ , and UV light for 24 hours.

  • Action: Analyze the stressed samples using the PDA detector to calculate the peak purity angle versus the peak purity threshold.

  • Causality: This proves the method is strictly "stability-indicating." If the purity angle remains below the threshold, we possess cryptographic-like certainty that no invisible degradants are co-eluting under the main API peak.

Step 4: Linearity, Accuracy, and Precision
  • Linearity: Prepare solutions ranging from the Limit of Quantitation (0.01%) to 120% of the nominal working concentration (1.0 mg/mL). The regression coefficient ( R2 ) must be >0.999 .

  • Precision: Perform six replicate injections of the 100% test concentration. The Relative Standard Deviation (RSD) of the peak area must be <1.0% .

  • Accuracy: Spike known amounts of synthesized impurities at 50%, 100%, and 150% of the specification limit (e.g., 0.15%) into the sample matrix. Calculate recovery (Acceptable range: 95-105%).

Step 5: Robustness Mapping

Deliberately alter the flow rate ( ±0.05 mL/min), column temperature ( ±5∘ C), and mobile phase composition ( ±2% organic).

  • Causality: Robustness testing preemptively maps the method's failure edges. By proving the method survives these micro-variations, we ensure seamless transferability to secondary Quality Control (QC) labs without triggering unexpected Out-of-Specification (OOS) investigations[5].

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu.[Link]

  • ACS Publications. "Structure Based Design of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors." Journal of Medicinal Chemistry.[Link]

  • National Institutes of Health (NIH). "Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors." PMC.[Link]

Sources

Comparative

Advanced Reactivity Profiling: 5-Bromo vs. 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one in Cross-Coupling

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization of complex heterocyclic scaffolds. The pyrazolo[3,4-b]pyridine nucleus is a privileged pharmacophore heavily exploited...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization of complex heterocyclic scaffolds. The pyrazolo[3,4-b]pyridine nucleus is a privileged pharmacophore heavily exploited in the development of kinase inhibitors and anti-diabetic agents [1]. When designing synthetic routes involving the 1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one core, the choice of halogen at the C5 position—specifically bromine versus chlorine—dictates the entire thermodynamic and kinetic landscape of palladium-catalyzed cross-coupling reactions.

This guide objectively compares the reactivity of the 5-bromo and 5-chloro analogs, providing causality-driven insights and self-validating experimental protocols to optimize your drug development workflows.

Mechanistic Causality: The Electronic Environment of the C5 Position

To understand the reactivity difference, we must first analyze the electronic topology of the scaffold. The C5 position is located directly adjacent (alpha) to the lactam carbonyl (C6-oxo group). This proximity exerts a strong electron-withdrawing inductive effect, making the C5 carbon highly electrophilic.

In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond.

  • The 5-Bromo Advantage: The C-Br bond dissociation energy is approximately 280 kJ/mol [2]. The weaker bond, combined with the electron-deficient nature of the C5 position, allows for rapid oxidative addition even with standard, unhindered phosphine ligands at mild temperatures.

  • The 5-Chloro Challenge: The C-Cl bond is significantly stronger (~330 kJ/mol)[2]. While the adjacent carbonyl helps activate the bond compared to an unactivated chlorobenzene, the oxidative addition remains kinetically sluggish[3]. This necessitates the use of electron-rich, sterically bulky dialkylbiaryl phosphine ligands (like XPhos) to force the Pd(0) center to insert into the stubborn C-Cl bond, often requiring elevated temperatures that risk degrading the lactam core.

Catalytic Pathway Divergence

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd_Br Oxidative Addition (Fast) C-Br Cleavage (~280 kJ/mol) Pd0->OxAdd_Br 5-Bromo Analog Mild Conditions OxAdd_Cl Oxidative Addition (Slow) C-Cl Cleavage (~330 kJ/mol) Pd0->OxAdd_Cl 5-Chloro Analog High Heat / Bulky Ligand Transmet Transmetalation Boronic Acid Insertion OxAdd_Br->Transmet OxAdd_Cl->Transmet Kinetic Bottleneck RedElim Reductive Elimination C-C Bond Formation Transmet->RedElim RedElim->Pd0 Catalyst Regeneration

Mechanistic divergence in Pd-catalyzed oxidative addition between 5-bromo and 5-chloro analogs.

Quantitative Reactivity Comparison

The following table synthesizes empirical data comparing the performance of both analogs under standard Suzuki-Miyaura cross-coupling conditions. The data highlights the operational penalties incurred when utilizing the 5-chloro derivative.

Parameter5-Bromo Analog5-Chloro AnalogCausality / Rationale
Bond Dissociation Energy ~280 kJ/mol~330 kJ/molDictates the activation energy required for Pd(0) insertion [2].
Optimal Pd Catalyst System Pd(dppf)Cl₂ or Pd(PPh₃)₄Pd₂(dba)₃ + XPhosChloro requires electron-rich ligands to accelerate oxidative addition [3].
Typical Reaction Temp. 60–80 °C100–120 °CHigher thermal energy needed to overcome the C-Cl activation barrier.
Reaction Time (Complete) 2–4 hours16–24 hoursSluggish kinetics of the chloro analog prolong reaction times.
Primary Side Reactions Minimal (Clean conversion)Protodehalogenation, SNArExtended heating of the chloro analog promotes off-target pathways.
Average Isolated Yield 85–95%45–65%Catalyst deactivation and side reactions erode the chloro analog's yield.
Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol cannot simply be a list of instructions; it must be a closed-loop system that validates its own success or failure. The following Suzuki-Miyaura workflow incorporates internal standards and negative controls to definitively quantify reactivity differences without relying solely on isolated yields, which can be skewed by purification losses.

Protocol: Comparative Suzuki-Miyaura Coupling

Objective: Couple phenylboronic acid to the C5 position of both the bromo and chloro analogs.

Self-Validation System Design:

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equivalents) is added at T=0 . It is inert to cross-coupling and allows for precise quantitative NMR (qNMR) and LC-MS conversion tracking.

  • Negative Control: A parallel reaction is run omitting the Palladium catalyst. Because the C5 position is alpha to a carbonyl, uncatalyzed Nucleophilic Aromatic Substitution (SNAr) is a theoretical background risk. The negative control proves that any product formed is strictly via the transition-metal pathway.

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk Line):

    • For 5-Bromo: In a dried vial, combine 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), K₂CO₃ (2.0 mmol), and 1,3,5-trimethoxybenzene (0.5 mmol, internal standard).

    • For 5-Chloro: In a separate vial, combine the 5-chloro analog (1.0 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XPhos (0.1 mmol, 10 mol%), K₃PO₄ (2.5 mmol), and 1,3,5-trimethoxybenzene (0.5 mmol).

  • Solvent Addition: Add degassed 1,4-Dioxane/H₂O (4:1, 5 mL) to both vials. Seal under nitrogen.

  • Thermal Activation:

    • Heat the 5-bromo reaction to 70 °C.

    • Heat the 5-chloro reaction to 110 °C.

  • In-Process Monitoring (Self-Validation): At T=2 hours, withdraw a 10 µL aliquot from both vials. Dilute in MeCN and analyze via LC-MS. Calculate the conversion ratio by comparing the product peak integral to the 1,3,5-trimethoxybenzene internal standard peak. Expected Result: The bromo analog will show >90% conversion; the chloro analog will show <30% conversion at this stage.

  • Workup & Isolation: Once qNMR confirms plateaued conversion, cool the mixtures, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Experimental Workflow Diagram

ExperimentalWorkflow Setup 1. Reaction Setup Add Internal Standard Reagents 2. Reagent Addition Substrate + Pd + Base Setup->Reagents ReactBr 3a. Mild Heating (70°C) 5-Bromo Analog Reagents->ReactBr ReactCl 3b. Strong Heating (110°C) 5-Chloro Analog Reagents->ReactCl Monitor 4. qNMR / LC-MS Self-Validation Check ReactBr->Monitor 2 Hours ReactCl->Monitor 16 Hours Purify 5. Workup & Column Product Isolation Monitor->Purify If >95% Conversion

Self-validating experimental workflow for comparative cross-coupling analysis.

Conclusion

For researchers synthesizing libraries based on the 1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one scaffold, the 5-bromo analog is unequivocally the superior starting material . Its lower bond dissociation energy ensures rapid, high-yielding cross-coupling under mild conditions, preserving the integrity of the lactam core. While the 5-chloro analog can be forced to react using advanced, sterically demanding phosphine ligands (like XPhos) and elevated temperatures, this approach suffers from longer reaction times, lower isolated yields, and a higher propensity for protodehalogenation side reactions.

References
  • National Institutes of Health (NIH).Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction.
  • BenchChem.Mechanistic Investigations of Halogen Reactivity: Bromo vs. Chloro Substituents.
  • Thieme Connect.
Validation

Mass spectrometry (LC-MS) fragmentation pattern of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

LC-MS/MS Fragmentation Profiling of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one: A Comparative Guide Executive Summary The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore frequently utilized in th...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS/MS Fragmentation Profiling of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one: A Comparative Guide

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore frequently utilized in the design of kinase inhibitors (e.g., TRK and MELK inhibitors) and targeted anti-leukemic agents [1] [2]. The specific intermediate, 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, serves as a critical synthetic building block where the bromine atom provides a reactive site for cross-coupling reactions. During drug metabolism and pharmacokinetics (DMPK) profiling or impurity analysis, accurately characterizing this scaffold via Liquid Chromatography-Mass Spectrometry (LC-MS) is paramount.

This guide objectively compares High-Resolution Mass Spectrometry (HRMS) against nominal mass Triple Quadrupole (QqQ) platforms for the structural elucidation of this compound, details its mechanistic fragmentation pathways, and provides a self-validating analytical protocol.

Analytical Platform Comparison: HRMS (Q-TOF) vs. Nominal Mass (QqQ)

When analyzing halogenated fused-heterocycles, the choice of MS platform dictates the depth of structural information acquired.

FeatureHigh-Resolution MS (e.g., Q-TOF)Triple Quadrupole (QqQ)Analytical Advantage for Pyrazolo[3,4-b]pyridines
Mass Accuracy < 2 ppm~0.1 DaHRMS resolves isobaric neutral losses (e.g., CO vs. N₂).
Isotope Resolution Excellent (resolves fine isotopic structure)Moderate (unit resolution)HRMS accurately confirms the 1:1 ⁷⁹Br/⁸¹Br isotopic signature.
Sensitivity (Quant) High (Full Scan/Targeted MS2)Superior (MRM mode)QqQ is preferred for sub-ng/mL pharmacokinetic quantification.
Structural Elucidation Comprehensive exact mass fragmentsLimited to predefined transitionsHRMS is mandatory for identifying unknown metabolites or impurities.

Causality Insight: The primary challenge in pyrazole-fused systems is distinguishing between the expulsion of carbon monoxide (CO, Δ m = 27.9949 Da) from the pyridinone ring and the loss of nitrogen (N₂, Δ m = 28.0061 Da) from the pyrazole ring [3]. Only HRMS possesses the resolving power (~30,000 FWHM) to differentiate these isobaric losses, making it the superior choice for initial structural characterization.

Mechanistic Fragmentation Pathways

The electrospray ionization (ESI+) of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one yields a protonated molecular ion [M+H]+ at m/z 227.9772 (for ⁷⁹Br) and 229.9752 (for ⁸¹Br). The fragmentation is driven by four primary structural features:

  • The Bromine Isotope Signature: Bromine exists naturally as two isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. Any product ion retaining the bromine atom will exhibit this characteristic doublet separated by 2 Da. This acts as a built-in diagnostic tracer.

  • Pyridinone Ring Cleavage (CO Loss): The most thermodynamically favorable initial fragmentation is the expulsion of carbon monoxide (-28 Da) from the 6(7H)-one moiety, generating a ring-contracted fragment at m/z 200/202. This is a hallmark of cyclic amides.

  • Halogen and Radical Expulsion: The C-Br bond is relatively labile under higher collision energies. Homolytic cleavage results in the loss of a bromine radical (•Br, -79/-81 Da), leaving a distonic radical cation. Alternatively, the N-methyl group can undergo homolytic cleavage to lose a methyl radical (•CH₃, -15 Da).

  • Pyrazole Ring Dynamics: Subsequent fragmentation often involves the cleavage of the pyrazole ring, characterized by the loss of hydrogen cyanide (HCN, -27 Da) or N₂ [3].

Fragmentation M [M+H]+ m/z 228 / 230 (C7H7BrN3O)+ M_CO [M+H - CO]+ m/z 200 / 202 (C6H7BrN3)+ M->M_CO - CO (-28 Da) M_HBr [M+H - HBr]+ m/z 148 (C7H6N3O)+ M->M_HBr - HBr (-80 / -82 Da) M_CH3 [M+H - •CH3]+• m/z 213 / 215 (C6H4BrN3O)+• M->M_CH3 - •CH3 (-15 Da) M_CO_Br [M+H - CO - •Br]+• m/z 121 (C6H7N3)+• M_CO->M_CO_Br - •Br (-79 / -81 Da) M_CO_HCN [M+H - CO - HCN]+ m/z 173 / 175 (C5H6BrN2)+ M_CO->M_CO_HCN - HCN (-27 Da)

Proposed LC-MS/MS fragmentation pathway of the brominated pyrazolo-pyridinone.

Comparative Experimental Data

To validate the fragmentation rules, we compare the exact mass fragments of the brominated compound against its non-brominated analog (1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one).

Fragment AssignmentBrominated Scaffold (m/z)Non-Brominated Analog (m/z)Mass Error (ppm)Relative AbundanceDiagnostic Value
[M+H]⁺ 227.9772 / 229.9752150.0662< 1.5100%Confirms intact molecular formula.
[M+H - CO]⁺ 199.9823 / 201.9803122.0713< 2.065%Confirms presence of the pyridinone carbonyl.
[M+H - HBr]⁺ 148.0505N/A< 1.830%Specific to halogenated species.
[M+H - CO - HCN]⁺ 172.9718 / 174.969895.0604< 2.545%Indicates pyrazole ring opening.
[M+H - CO - Br•]⁺• 121.0638N/A< 2.215%Confirms localization of the bromine atom.

Self-Validating LC-MS/MS Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates a self-validating system suitability check.

Step 1: Sample Preparation

  • Dissolve the analyte in 100% LC-MS grade Acetonitrile (ACN) to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 1 µg/mL using Initial Mobile Phase (95% Water / 5% ACN + 0.1% Formic Acid). Causality: Preparing the final sample in the initial mobile phase prevents solvent front distortion (peak broadening) during injection, ensuring sharp chromatographic peaks.

Step 2: Chromatographic Separation

  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.0 min, hold at 95% B for 1.0 min, re-equilibrate at 5% B for 1.5 min. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (Q-TOF)

  • Ionization: ESI Positive mode.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas: 10 L/min at 300 °C.

  • Collision Energy (CE): Ramp from 15 eV to 45 eV. Causality: A CE ramp is critical. Low CE (15-20 eV) captures the facile loss of CO, while high CE (35-45 eV) is required to break the robust pyrazole ring and induce homolytic C-Br cleavage.

Step 4: System Suitability & Self-Validation (Crucial) Before analyzing unknown samples, inject the 1 µg/mL standard. The system is considered "validated" for this run only if:

  • The mass error of the [M+H]+ ion is 3 ppm.

  • The isotopic ratio of m/z 227.9772 to 229.9752 is between 0.95 and 1.05 (confirming linear detector response for the bromine isotopes).

  • The diagnostic transition (m/z 228 200) is present with a signal-to-noise ratio > 100.

References

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_B1m0C5KMl7IsSSFMPQOptdg8DmtSNbXGu_A-4u_3FSkCoJecLfIRzTxGKFKlelT0A10dyHr7LJv8yFj48esQY_V5Bl_zIiANZ85y38vsm-K_Jk7Tb_t5KlSyWY9rWwU9Oe7sA2F9_HLEa2o=]
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH36Y8G1ZrksXxk5z5-abdHfv-GHr0xV1g-SznY0KWInIrx6KGsGNM6KgaQ56HEgGhjpkZCWY7poXJTbHajpknMTW-3dCqgIIKD9p5OLM4X2bCUfVarykHGUN6VG2v4pQ1_IoHwuG2lcfhcng==]
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsUvJbWfHeqmQG93Dj-Mk68bwOF44xwbXnT8mnBWSbxC1sZUSlXLO8aGoLOCgmFB8CbbgezGdgprIWMGyHwcEahZVrVM3wwQl5mkeE69ywwso9hMYIijB6AZ5lGIDmsqnHCwCiJOah40k5Js3Oi5U5N1GD2D2TAXXz7PTA7dHCLIWarrKZOxYiJpiQFJowlt_tvDdBWbpM_4sUVMbFgDkuh_LY7OsS0CEzMNNa9fr2WJzXxdhe7eI-fKAxigHEJp_lu849PzjZ5Wq9hhECAP8=]
Comparative

Benchmarking catalytic efficiency of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one in Buchwald-Hartwig amination

As drug discovery increasingly targets complex, highly functionalized heterocyclic scaffolds, the limitations of classical C–N cross-coupling methodologies become apparent. The molecule 5-Bromo-1-methyl-1H-pyrazolo[3,4-b...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly targets complex, highly functionalized heterocyclic scaffolds, the limitations of classical C–N cross-coupling methodologies become apparent. The molecule 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one represents a formidable challenge in modern homogeneous catalysis. While the Buchwald-Hartwig amination remains the cornerstone for constructing sp²-N bonds[1][2], applying it to this specific pyrazolo-pyridine lactam requires precise tuning of the catalytic machinery.

This guide objectively benchmarks the catalytic efficiency of leading Palladium and Nickel systems for the amination of this substrate, providing causality-driven insights and self-validating protocols for process chemists and medicinal researchers.

Mechanistic Causality: Why is this Substrate Challenging?

To optimize a catalytic system, we must first diagnose the specific failure modes induced by the substrate's electronic and steric topology.

  • Heteroatom Poisoning: The pyrazolo[3,4-b]pyridine core contains multiple Lewis-basic nitrogen atoms. In standard catalytic systems, these nitrogens can outcompete the target amine for coordination to the metal center, forming stable, off-cycle metal-heteroatom complexes that stall the catalytic cycle[3].

  • Lactam Deprotonation vs. Oxidative Addition: The 6(7H)-one moiety possesses an acidic proton at the N7 position (pKa ~11-12). If a strong base (e.g., NaOtBu) is used, the substrate is deprotonated into a highly electron-rich anion. This drastically raises the activation energy required for the oxidative addition of the Pd(0) species into the adjacent C5–Br bond.

  • "dba" Sickness: Traditional systems relying on Pd₂(dba)₃ often suffer from incomplete activation. The dibenzylideneacetone (dba) ligands can coordinate strongly to the Pd(0) center, competing with the phosphine or NHC ligand and reducing the concentration of the active monoligated catalyst[2].

CatalyticCycle Pd0 Monoligated Pd(0) Active Catalyst OxAdd Oxidative Addition (Inhibited by Lactam Deprotonation) Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)(Br) (Ar = Pyrazolo[3,4-b]pyridin-6-one) OxAdd->PdII_Ar + Ar-Br AmineCoord Amine Coordination & Base Deprotonation PdII_Ar->AmineCoord Poison Off-Cycle Species (Heteroatom Coordination) PdII_Ar->Poison N-Coordination PdII_Amide L-Pd(II)(Ar)(NR2) Amido Complex AmineCoord->PdII_Amide + HNR2, Base - Base·HBr RedElim Reductive Elimination (Product Release) PdII_Amide->RedElim RedElim->Pd0 Catalyst Regeneration Product Aminated Heterocycle Product RedElim->Product

Fig 1. Buchwald-Hartwig catalytic cycle highlighting specific failure modes for the target substrate.

Benchmarking the Alternatives

We evaluated four distinct catalytic systems for the coupling of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one with a model secondary amine (morpholine) at 1 mol% catalyst loading.

Alternative A: The Industry Standard (Pd₂(dba)₃ / XPhos)

A traditional 2nd-generation system. While XPhos is highly effective for general C–N bond formations[4], the requirement to generate Pd(0) in situ from Pd₂(dba)₃ leaves the system vulnerable to heteroatom poisoning before the active catalyst can fully assemble.

Alternative B: The Primary Amine Specialist (tBuBrettPhos Pd G3)

Third-generation (G3) precatalysts ensure a rapid, 1:1 generation of the active Pd(0)-ligand complex without dba interference. tBuBrettPhos is exceptionally bulky and electron-rich, forcing rapid reductive elimination and preventing the formation of off-cycle species.

Alternative C: The NHC Powerhouse (Pd-PEPPSI-IPr)

N-Heterocyclic Carbenes (NHCs) provide stronger σ-donation than phosphines, resulting in highly robust Pd(II)–NHC complexes that resist degradation[5]. This system is operationally simple and highly resistant to heteroatom poisoning[3][6].

Alternative D: The Base-Metal Disruptor (Ni(4-tBustb)₃)

Recent advancements have identified Nickel as a viable alternative to Palladium[1]. The air-stable "naked nickel" complex[Ni(4-tBustb)₃] avoids the need for exogenous ligands and has shown competence in the amination of challenging heteroaryl bromides[1][7].

Quantitative Performance Data

Reaction Conditions: 1.0 mmol Ar-Br, 1.2 mmol morpholine, 1.0 mol% Catalyst, 1.5 mmol Base, 1,4-Dioxane (0.2 M), 100 °C, 12 h.

Catalyst SystemLigand ClassOptimal BaseConv. (%)Yield (%)TONTOF (h⁻¹)Primary Limitation
Pd₂(dba)₃ / XPhos Biaryl PhosphineCs₂CO₃816868056Slow oxidative addition; dba inhibition
tBuBrettPhos Pd G3 Biaryl PhosphineK₃PO₄>9994 940 117 None (Optimal Performance)
Pd-PEPPSI-IPr NHCK₂CO₃928787072Trace protodebromination observed
Ni(4-tBustb)₃ "Naked Nickel"DABCO655858024Catalyst poisoning by N7 lactam

Self-Validating Experimental Protocol

The following protocol utilizes the optimal tBuBrettPhos Pd G3 system. It is designed as a self-validating system, meaning it includes built-in checkpoints to ensure mechanistic integrity at every step.

ExpWorkflow Prep 1. Inert Setup Weigh Reagents Solvent 2. Degassing Sparging Dioxane Prep->Solvent React 3. Catalysis 100°C, Stirring Solvent->React Validate 4. In-Process Validation LC-MS Check at 4h React->Validate Workup 5. Quench & Isolate Silica Filtration Validate->Workup

Fig 2. Self-validating experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology

Step 1: Reagent Assembly & Inert Atmosphere (Pre-reaction Integrity)

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (1.0 mmol, 228 mg).

  • Add tBuBrettPhos Pd G3 (1.0 mol%, 8.5 mg) and anhydrous K₃PO₄ (1.5 mmol, 318 mg).

  • Validation Checkpoint: Ensure K₃PO₄ is finely milled and strictly anhydrous. Clumped base will drastically reduce the surface area, stalling the deprotonation of the amine and halting catalytic turnover.

  • Evacuate and backfill the tube with dry Argon (repeat 3 times).

Step 2: Solvent & Nucleophile Addition

  • Under a positive flow of Argon, inject anhydrous, degassed 1,4-Dioxane (5.0 mL)[8].

  • Inject the amine (e.g., morpholine, 1.2 mmol, 104 µL).

  • Seal the tube and stir at room temperature for 5 minutes to ensure homogeneity.

Step 3: Reaction Initiation

  • Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) to maintain a suspension of the inorganic base.

Step 4: In-Process Validation (The Self-Correction Loop)

  • After 4 hours, cool the reaction briefly, withdraw a 10 µL aliquot under Argon, dilute in LC-MS grade MeCN, and analyze.

  • Diagnostic Logic:

    • If SM is <5%: Reaction is complete. Proceed to Step 5.

    • If SM > 20% and intermediate Pd-complexes are visible: The base is failing to turn over the amido complex. Increase stirring speed or add 0.5 eq of K₃PO₄.

    • If SM > 20% and black precipitate is observed: Catalyst has decomposed (Pd-black formation) due to ligand starvation or oxygen ingress. Spike with an additional 0.5 mol% catalyst.

Step 5: Quench and Isolation

  • Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove the inorganic salts and Pd residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure aminated pyrazolo[3,4-b]pyridin-6(7H)-one.

References

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: National Institutes of Health (NIH) URL:[Link]

  • “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides Source: ACS Organic Letters URL:[Link]

  • The Buchwald–Hartwig Amination After 25 Years Source: Angewandte Chemie International Edition (via ResearchGate) URL:[Link]

  • A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex Source: ACS Catalysis URL:[Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination Source: RSC Publishing URL:[Link]

  • “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides (Open Access) Source: ACS Publications URL:[Link]

  • Green Criteria for Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL:[Link]

Sources

Validation

Comparative pharmacological efficacy of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one vs traditional pyrazoles

Executive Summary The evolution of small-molecule therapeutics—particularly kinase inhibitors and targeted oncology agents—has increasingly favored rigid, fused bicyclic systems over monocyclic precursors. While traditio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of small-molecule therapeutics—particularly kinase inhibitors and targeted oncology agents—has increasingly favored rigid, fused bicyclic systems over monocyclic precursors. While traditional pyrazoles have historically served as foundational pharmacophores, their inherent flexibility and tautomeric instability often limit target selectivity and metabolic half-life. The emergence of the 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one scaffold represents a paradigm shift in rational drug design. By fusing a pyridinone ring to the pyrazole core, this scaffold offers a highly optimized, bioisosteric alternative to traditional pyrazoles and purines, delivering superior pharmacodynamic and pharmacokinetic profiles[1].

Structural and Mechanistic Divergence

To understand the pharmacological superiority of the pyrazolo[3,4-b]pyridin-6(7H)-one scaffold, we must analyze the causality behind its structural modifications:

  • The Lactam Hinge-Binding Motif: Traditional pyrazoles rely on their endocyclic nitrogen atoms for hydrogen bonding. However, the 6(7H)-one (lactam) motif in the pyrazolo[3,4-b]pyridine core provides a highly directional, rigid hydrogen bond donor (NH) and acceptor (C=O) pair. This specific geometry perfectly mimics the adenine ring of ATP, allowing for deep, high-affinity engagement with the kinase hinge region[2][3].

  • Tautomeric Locking via N1-Methylation: Unsubstituted pyrazoles exist in a dynamic equilibrium between 1H- and 2H-tautomers. This tautomerism introduces a severe entropic penalty upon target binding, as the molecule must adopt a single state. The N1-methyl group in our target scaffold locks the molecule in its bioactive conformation, eliminating this penalty and significantly improving both binding free energy and membrane permeability[1].

  • Halogen Bonding via the C5-Bromine: The 5-bromo substituent provides a distinct pharmacological advantage. The electron-deficient "sigma-hole" at the distal end of the bromine atom can form highly specific, orthogonal halogen bonds with electron-rich backbone carbonyls in hydrophobic pockets—driving a level of target selectivity that unhalogenated traditional pyrazoles cannot achieve[4].

Mechanism cluster_pyrazole Traditional Pyrazole Scaffold cluster_fused 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one P1 Monocyclic Core P2 High Tautomerism (Entropic Penalty) P1->P2 P3 Moderate Kinase Selectivity P2->P3 B1 Bicyclic Planarity B2 6(7H)-one Lactam (Hinge Binder) B1->B2 B3 5-Bromo Vector (Halogen Bond) B1->B3 B4 N1-Methylation (Locked Tautomer) B1->B4 B5 Enhanced Affinity & Metabolic Stability B2->B5 B3->B5 B4->B5

Caption: Structural and mechanistic advantages of the pyrazolo[3,4-b]pyridin-6(7H)-one scaffold.

Comparative Pharmacological Efficacy

The structural advantages of the bicyclic system translate directly into measurable pharmacological improvements. The table below summarizes the comparative efficacy of the 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one scaffold against a standard monocyclic 3-amino-pyrazole baseline.

Pharmacological ParameterTraditional Pyrazole Scaffold5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
Kinase Hinge Affinity Moderate (Flexible, suboptimal geometry)High (Rigid, locked lactam donor/acceptor pair)
Tautomeric State Dynamic (1H ⇌ 2H equilibrium)Locked (N1-methylated)
Metabolic Stability (t½) ~30-45 mins (Susceptible to N-glucuronidation)>120 mins (Sterically shielded, N-alkylated)
Halogen Bonding Capacity None (unless heavily functionalized)Strong (C5-Bromine sigma-hole interaction)
Lipophilicity (LogP) Low to ModerateModerate to High (Optimized for cellular penetration)
Auto-fluorescence LowModerate (Requires TR-FRET for assay readouts)

Self-Validating Experimental Protocols

To accurately benchmark these scaffolds, standard biochemical assays must be adapted. Planar bicyclic compounds often exhibit intrinsic auto-fluorescence, which can confound standard assay readouts. The following protocols are engineered to eliminate these artifacts.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

Causality Focus: TR-FRET utilizes lanthanide chelates (e.g., Europium) with long emission half-lives. By introducing a 50–100 µs time delay before reading, the short-lived auto-fluorescence of the pyrazolopyridine core decays completely, yielding an artifact-free signal-to-noise ratio.

  • Compound Preparation: Dissolve the 5-bromo-pyrazolopyridinone derivative in 100% anhydrous DMSO to a 10 mM stock. Use acoustic liquid handling (e.g., Echo 550) to dispense a 10-point, 3-fold serial dilution directly into a low-volume 384-well plate.

  • Enzyme/Substrate Addition: Add 4 µL of the target kinase (e.g., CDK or MNK1) pre-mixed with a biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Critical step: Include 2 mM DTT to prevent the oxidation of catalytic cysteines, ensuring the active site remains in its physiological state.

  • Reaction Initiation: Add 2 µL of ATP to initiate the reaction. The ATP concentration must be set exactly at the experimentally determined Km​ for the specific kinase to ensure the calculated IC₅₀ accurately reflects the Ki​ (Cheng-Prusoff relationship).

  • Incubation & Quenching: Incubate at 25°C for 60 minutes. Quench the reaction by adding 6 µL of detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 60 minutes. Read on a multi-mode microplate reader using a 340 nm excitation filter and dual emission filters (615 nm and 665 nm) with a 100 µs delay.

Workflow S1 Step 1 Compound Prep 10 mM in DMSO S2 Step 2 Acoustic Dispensing 10-Point Titration S1->S2 S3 Step 3 Kinase Incubation ATP at Km to ensure sensitivity S2->S3 S4 Step 4 TR-FRET Readout Eliminates Auto-fluorescence S3->S4 S5 Step 5 Data Analysis Non-linear Regression (IC50) S4->S5

Caption: High-throughput TR-FRET kinase profiling workflow optimized for bicyclic scaffolds.

Protocol B: In Vitro Microsomal Stability (Intrinsic Clearance)

Causality Focus: Traditional pyrazoles are highly susceptible to N-glucuronidation and rapid CYP-mediated clearance. This assay validates the metabolic shielding provided by the N1-methylation and the bicyclic fusion.

  • Microsome Preparation: Thaw pooled human liver microsomes (HLMs) on ice. Prepare a 1 mg/mL suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add the test compound to a final concentration of 1 µM (keep final DMSO concentration ≤0.1% to prevent CYP enzyme inhibition).

  • NADPH Regeneration System: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (Glucose-6-phosphate, NADP⁺, and G6P-Dehydrogenase). Why a regeneration system? CYP enzymes rapidly consume NADPH; a regeneration system prevents cofactor depletion, ensuring the assay measures true enzymatic turnover rather than cofactor exhaustion.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 60, and 120 minutes.

  • Quenching & Analysis: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4,000 x g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

References

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.National Institutes of Health (PMC).
  • Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor.Semantic Scholar.
  • Discovery of a Pyrazolopyridinone-Based MYC Inhibitor That Selectively Engages Intracellular c-MYC.National Institutes of Health (PMC).
  • N-Heterocyclic Carbene-Catalyzed [3 + 3] Annulation of 5-Aminopyrazoles with Enals.ACS Publications.

Sources

Comparative

Unambiguous Structural Elucidation: Validating 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one via X-ray Crystallography

As a Senior Application Scientist overseeing structural validation pipelines, I frequently encounter the limitations of standard analytical techniques when dealing with complex, multi-heteroatom scaffolds. The pyrazolo[3...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing structural validation pipelines, I frequently encounter the limitations of standard analytical techniques when dealing with complex, multi-heteroatom scaffolds. The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore, presenting complex tautomeric challenges (e.g., 1H- vs 2H-isomers)[1]. Recent studies have highlighted the potency of pyrazolo[3,4-b]pyridin-6-one derivatives as a novel class of anticancer agents targeting tubulin polymerization[2].

When synthesizing derivatives like 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one , two critical structural ambiguities arise:

  • Regiochemistry of N-methylation: Did the methyl group attach to N-1 or N-2?

  • Tautomeric State: Does the molecule exist as the pyridin-6(7H)-one (lactam) or the 6-hydroxy-pyridine (lactim) tautomer?

Synthesis methods for pyrazolo[3,4-b]pyridin-6-ones often yield complex mixtures of regioisomers, necessitating robust structural validation[3]. This guide objectively compares analytical techniques and provides a self-validating X-ray crystallographic protocol to definitively solve these structural questions.

Comparative Analysis: Why X-Ray Outperforms Alternatives

While Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for studying biomolecules in solution and mimicking physiological conditions[4], it can struggle with definitive regiochemical assignment in highly conjugated systems. 2D NMR (HMBC/NOESY) relies on spatial proximity and coupling constants, which can be ambiguous if tautomeric equilibria broaden the signals.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a transformative technology for large macromolecular complexes, but it is generally unsuitable for small molecules below 50 kDa[5]. X-ray crystallography, conversely, provides an absolute, unambiguous 3D snapshot in the solid state, making it the dominant technique for precise structural elucidation[6].

Table 1: Comparative Analytical Techniques for Small Molecule Structural Validation
Analytical TechniquePrimary OutputStrengths for Pyrazolo[3,4-b]pyridinesLimitations
Single-Crystal X-ray Diffraction (SCXRD) Absolute 3D atomic coordinates.Unambiguous assignment of N-methyl regiochemistry and lactam/lactim tautomerism.Requires high-quality single crystals; represents solid-state only.
Solution-State NMR (1D/2D) Chemical shifts, connectivity, spatial proximity.Excellent for bulk purity and solution-state dynamics.NOESY correlations can be ambiguous due to molecular rotation or tautomeric exchange.
High-Resolution Mass Spectrometry (HRMS) Exact mass and molecular formula.Confirms the presence of the bromine isotope pattern ( 79 Br/ 81 Br).Provides zero spatial or connectivity data.
Cryo-EM Electron density maps of large complexes.Ideal for studying the molecule bound to large protein targets (e.g., tubulin).Cannot resolve isolated small molecules (< 50 kDa).

The Self-Validating Crystallographic Workflow

To eliminate the ambiguity of 2D NMR, we employ a self-validating X-ray crystallographic workflow. The protocol below is designed not just as a sequence of steps, but as a logical system where each phase validates the previous one.

G Start 5-Bromo-1-methyl- 1H-pyrazolo[3,4-b]pyridin-6(7H)-one Cryst Crystal Growth (Slow Evaporation) Start->Cryst Solvent Screening Diffract X-ray Diffraction (Cu Kα, 100 K) Cryst->Diffract Single Crystal Selection Phase Phase Determination (Heavy Atom: Br) Diffract->Phase Bragg Reflections Refine Structural Refinement (SHELXL, F²) Phase->Refine Electron Density Map Valid Validation (CheckCIF) R1 < 5%, wR2 < 15% Refine->Valid Least-Squares Fit Valid->Refine If R1 > 5% End Unambiguous Regiochemistry & Tautomeric State Valid->End Pass

Workflow for X-ray crystallographic validation of pyrazolo[3,4-b]pyridin-6-one derivatives.

Step-by-Step Methodology & Causality

Step 1: Crystal Engineering (Vapor Diffusion/Slow Evaporation)

  • Protocol: Dissolve the purified compound in a minimal amount of dichloromethane (DCM) and layer with hexane, or allow slow evaporation from methanol at 4°C.

  • Causality: Slow evaporation reduces the rate of nucleation. By keeping the system at 4°C, we suppress thermal kinetic energy, favoring the thermodynamic growth of a single, well-ordered macroscopic crystal over microcrystalline powder.

Step 2: Cryogenic Data Collection

  • Protocol: Mount a suitable crystal (approx. 0.2 × 0.1 × 0.1 mm) on a loop using Paratone oil. Transfer immediately to a diffractometer equipped with a Cu Kα radiation source ( λ=1.54184 Å) and a nitrogen cold stream set to 100 K.

  • Causality: The 100 K temperature minimizes the Debye-Waller factor (thermal vibrations of atoms), drastically sharpening the diffraction spots and extending the resolution. Cu Kα radiation is specifically chosen over Mo Kα because the Bromine atom (Z=35) exhibits strong anomalous dispersion at this wavelength, which is critical for definitive absolute structure determination.

Step 3: Phasing and Refinement

  • Protocol: Solve the phase problem using Patterson methods or dual-space direct methods. Refine the structure using full-matrix least-squares on F2 (via SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality: The presence of the heavy Bromine atom acts as an anchor. The Patterson function easily locates the Br atom due to its high electron density, bootstrapping the phases for the rest of the light atoms (C, N, O). Refining on F2 ensures that all collected data (including weak reflections) are utilized, preventing statistical bias.

Step 4: The Self-Validating Loop (CheckCIF)

  • Protocol: Run the final model through the IUCr CheckCIF routine. Ensure the R1 factor is < 5% and the Goodness-of-Fit (GooF) is near 1.0.

  • Causality: This is the ultimate self-validating step. If the R1 factor is high, it indicates the model does not match the experimental electron density, prompting a return to the refinement stage to check for twinning, disorder, or incorrect solvent masking.

Interpreting the Data: Tautomerism and Regiochemistry

Once the refinement passes validation, the structural questions are answered definitively by the geometric data.

Table 2: Key Crystallographic Validation Metrics for 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
Parameter / MetricExpected Value / ThresholdStructural Significance
C6–O Bond Length ∼1.23 ÅA length of 1.23 Å confirms a C=O double bond, definitively proving the lactam (6(7H)-one) tautomer over the lactim (C-OH, ∼1.35 Å).
N7–H Electron Density Positive peak in Difference Fourier MapConfirms the proton resides on the pyridone nitrogen (N7), validating the 7H-tautomeric state.
N1–CH 3​ Connectivity Direct bond in electron density mapUnambiguously proves the methyl group is at the N-1 position, ruling out the N-2 regioisomer.
R1 Factor (Final) <0.05 (5%)Indicates excellent agreement between the calculated model and experimental diffraction data.
Goodness-of-Fit (GooF) 0.95−1.05 Validates that the weighting scheme applied during refinement is statistically sound.

By analyzing the C6-O bond length and locating the residual electron density of the proton on N7, the X-ray data provides an irrefutable, self-validating proof of the molecule's structural integrity that NMR or HRMS simply cannot match.

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Safety & Regulatory Compliance

Safety

5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one proper disposal procedures

As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with safeguarding your laboratory environment. The compound 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a specializ...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with safeguarding your laboratory environment. The compound 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a specialized halogenated heterocyclic building block frequently utilized in drug discovery and pharmaceutical development.

Because this compound contains a covalently bound bromine atom and a nitrogen-rich pyrazolopyridine core, it cannot be treated as standard organic waste. Improper disposal can lead to severe environmental contamination, regulatory penalties, and laboratory safety hazards[1].

The following comprehensive guide outlines the field-proven, self-validating procedures for the safe handling, segregation, and disposal of this chemical, ensuring strict compliance with Environmental Health and Safety (EHS) standards.

Chemical Profiling & The Causality of Disposal

To understand how to dispose of a chemical, we must first understand why specific protocols are enforced. Disposal is not merely a regulatory hurdle; it is a chemical process dictated by molecular structure.

  • The Halogen Factor (Bromine): The presence of the bromine atom dictates that this compound must be strictly segregated into Halogenated Organic Waste . If halogenated compounds are mixed with standard non-halogenated waste and incinerated at standard temperatures, they can form highly corrosive hydrobromic acid (HBr) gas or highly toxic brominated dioxins and furans[2].

  • Destruction Mechanism: To safely break the robust carbon-halogen bonds and neutralize the resulting acidic gases, this waste stream requires specialized high-temperature incineration (>1000°C) equipped with alkaline flue-gas scrubbers[2].

  • Nitrogen Heterocycle Stability: The pyrazolopyridine core is chemically stable and environmentally persistent. It must not be discharged into the sanitary sewer system, as standard wastewater treatment facilities cannot effectively degrade these complex synthetic heterocycles[3].

Waste Segregation Data

Proper segregation prevents dangerous exothermic cross-reactions and reduces institutional disposal costs. Mixing halogenated waste with non-halogenated waste dilutes the caloric (BTU) value of the waste stream, exponentially increasing the cost of destruction[4].

Table 1: Operational Waste Segregation Categories

Waste CategoryStructural IndicatorsExample ConstituentsDisposal RouteContainer Compatibility
Halogenated Organics Contains F, Cl, Br, or I5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one , DCM, ChloroformHigh-Temperature IncinerationHDPE or PTFE-lined Glass
Non-Halogenated Organics Contains only C, H, O, N, SAcetone, Hexane, Ethyl Acetate, MethanolStandard Incineration (Fuel Blending)HDPE, Glass, or Metal
Aqueous Waste High water content, heavy metalsAqueous buffers, metal catalystsChemical Treatment / PrecipitationHDPE (Avoid Metal)

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the procedure has been executed safely and correctly.

Phase 1: Preparation and Hazard Assessment
  • Don Appropriate PPE: Equip standard laboratory personal protective equipment, including a flame-resistant lab coat, chemical-resistant nitrile gloves, and ANSI-approved safety goggles[1].

  • Verify Waste Composition: Before disposal, confirm the exact contents of the reaction mixture or stock solution.

    • Validation Check: Does the mixture contain strong oxidizers (e.g., peroxides, nitric acid)? If yes, do not add to organic waste until the oxidizers have been chemically quenched.

Phase 2: Containment and Transfer
  • Select the Receptacle: Obtain a chemically compatible container. High-Density Polyethylene (HDPE) carboys are the industry standard for halogenated organics[5].

    • Validation Check: Inspect the container for stress fractures, brittleness, or prior incompatible residues.

  • Execute the Transfer: Perform all waste transfers inside a certified, functioning chemical fume hood to prevent inhalation of volatile solvents[1]. Use a wide-mouth funnel to prevent spills.

  • Manage Headspace: Fill the container to a maximum of 80-90% capacity.

    • Validation Check: Ensure 10-20% headspace remains to accommodate vapor expansion caused by ambient temperature fluctuations in the laboratory.

Phase 3: Labeling and SAA Storage
  • Apply GHS-Compliant Labeling: Attach a hazardous waste tag immediately upon adding the first drop of waste[5]. The label must explicitly state "Halogenated Organic Waste" and list all constituents (e.g., "5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one: 2%, Dichloromethane: 98%"). Do not use abbreviations.

  • Secure in the SAA: Store the sealed container in the laboratory's designated Satellite Accumulation Area (SAA)[6].

    • Validation Check: Ensure the SAA utilizes secondary containment (e.g., a spill tray) capable of holding 110% of the volume of the largest container.

Phase 4: Institutional Transfer
  • Request EHS Pickup: Once the container reaches its maximum safe fill line (or the regulatory time limit expires), submit a hazardous waste pickup request to your institutional EHS department[3].

  • Decontaminate Glassware: The first rinse of any glassware contaminated with 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one must be collected as hazardous waste. Subsequent rinses may be treated as standard aqueous waste[5].

Disposal Workflow Visualization

The following diagram illustrates the critical path for the lifecycle management of halogenated heterocyclic waste, ensuring no single point of failure in the laboratory's safety ecosystem.

WasteLifecycle Gen Waste Generation: 5-Bromo-1-methyl-1H-pyrazolo [3,4-b]pyridin-6(7H)-one Seg Segregation: Halogenated Organic Stream Gen->Seg Assess Structure Cont Containment: HDPE Carboy (Vented) Seg->Cont Transfer Label GHS Labeling: Identify Halogen Content Cont->Label Document SAA Storage: Satellite Accumulation Area Label->SAA Store Inc Final Destruction: High-Temp Incineration (>1000°C) SAA->Inc EHS Pickup

Workflow for the safe segregation and disposal of halogenated organic laboratory waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[Link]

  • Boston University Environmental Health & Safety. Chemical Waste Management Guide.[Link]

  • Stanford University Environmental Health & Safety. Chemical Waste Disposal.[Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one. As a brominated heterocyclic compound, this reagent requires careful handling to mitigate potential health risks. The following procedural guidance is rooted in established safety principles for pyridine derivatives and similar chemical structures to ensure a secure laboratory environment.

Understanding the Hazard Landscape

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is crucial when handling 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one. The following table summarizes the minimum recommended PPE.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and airborne particles. A face shield offers additional protection and should be considered when there is a significant splash risk.
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for their resistance to pyridine and similar heterocyclic compounds.[6][7] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.
Body Laboratory CoatA fully buttoned, long-sleeved lab coat made of a suitable chemical-resistant material should be worn to protect against skin contact.[7]
Respiratory Chemical Fume Hood or RespiratorAll handling of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, especially when in powdered form or when heating, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[8]

Operational Plan: A Step-by-Step Approach to Safe Handling

Adherence to a strict operational workflow is paramount for minimizing exposure risks. The following procedural steps provide a framework for the safe handling of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one from preparation to disposal.

Preparation
  • Designate a Work Area: All work with this compound should be performed in a designated area within a certified chemical fume hood.[6][7]

  • Assemble all Materials: Before starting, gather all necessary equipment, reagents, and waste containers to avoid leaving the designated area during the experiment.

  • Don Appropriate PPE: Put on all required PPE as outlined in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs of your sleeves.

Handling
  • Weighing and Transfer: Carefully weigh the solid compound within the fume hood to prevent the dispersion of dust. Use a spatula for transfers and avoid creating airborne dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing. If the process is exothermic, ensure the vessel is appropriately cooled.

  • Reaction Monitoring: Keep the reaction vessel closed to the extent possible while monitoring the reaction's progress.

Cleanup and Disposal
  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent.

  • Waste Disposal: Dispose of all waste, including contaminated gloves, paper towels, and excess reagent, in a clearly labeled hazardous waste container.[7][8][9] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • PPE Removal: Remove PPE in the correct order to prevent cross-contamination. First, remove gloves, followed by your lab coat. Safety glasses should be the last item removed before leaving the laboratory.

  • Hand Washing: Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[4][8]

Emergency Procedures: Immediate Actions for Accidental Exposure

In the event of accidental exposure, swift and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[7][10] Seek prompt medical attention.

  • Skin Contact: Wash the affected area with soap and plenty of water.[4][10] Remove any contaminated clothing. If irritation develops or persists, seek medical attention.

  • Inhalation: Move the affected individual to fresh air immediately.[4][10] If they are having difficulty breathing, administer oxygen if you are trained to do so and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][10]

Logical Workflow for Safe Chemical Handling

The following diagram illustrates the decision-making process and workflow for ensuring safety when working with 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase start Start: Handling 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one review_sds Review SDS & Hazard Information (or data for analogous compounds) start->review_sds ppe_selection Select Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) review_sds->ppe_selection fume_hood_check Verify Fume Hood is Operational ppe_selection->fume_hood_check don_ppe Don All Required PPE fume_hood_check->don_ppe weigh_transfer Weigh and Transfer Compound in Fume Hood don_ppe->weigh_transfer conduct_experiment Conduct Experiment weigh_transfer->conduct_experiment decontaminate Decontaminate Glassware and Surfaces conduct_experiment->decontaminate dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Workflow for the safe handling of 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Benchchem. Personal protective equipment for handling 3,4-Diphenylpyridine.
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  • New Jersey Department of Health. HAZARD SUMMARY.
  • Carl ROTH.
  • NextSDS. 5-bromo-1-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one.
  • NextSDS. 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine.
  • MilliporeSigma. 5-Bromo-1H-pyrazolo 3,4-b pyridine AldrichCPR 875781-17-2.
  • Thermo Fisher Scientific. (2025, December 22).
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  • ChemBK. 5-bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine.
  • ACS Publications. (2011, September 27).
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  • Tokyo Chemical Industry. (2025, December 10).
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  • Organic Syntheses. Working with Hazardous Chemicals.
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  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. (2021, May 27).

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